molecular formula C7H14N2O B1444193 1-Amino-2-methylcyclopentane-1-carboxamide CAS No. 1443981-97-2

1-Amino-2-methylcyclopentane-1-carboxamide

カタログ番号: B1444193
CAS番号: 1443981-97-2
分子量: 142.2 g/mol
InChIキー: WEZBVNVIXKNKOT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Amino-2-methylcyclopentane-1-carboxamide (: 1443981-97-2) is a high-purity organic compound with a molecular formula of C 7 H 14 N 2 O and a molecular weight of 142.20 g/mol . This chemical is characterized by its two hydrogen bond donors and two hydrogen bond acceptors, properties that are valuable in the design and synthesis of novel molecular structures . As a versatile chiral building block, this carboxamide derivative is primarily used in pharmaceutical research and organic synthesis. Its structure, featuring both amino and carboxamide functional groups on the same cyclopentane ring, makes it a valuable intermediate for constructing more complex molecules, potentially for use in medicinal chemistry and drug discovery programs . The compound should be stored sealed in a dry environment at 2-8°C . Please Note: This product is intended for research and further manufacturing applications only. It is strictly for laboratory use and is not intended for diagnostic or therapeutic purposes, nor for human consumption.

特性

IUPAC Name

1-amino-2-methylcyclopentane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-5-3-2-4-7(5,9)6(8)10/h5H,2-4,9H2,1H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEZBVNVIXKNKOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC1(C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

In Vitro Mechanism of Action of 1-Amino-2-methylcyclopentane-1-carboxamide: A Technical Guide to Receptor Modulation and Transporter Kinetics

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper / Laboratory Guide

Executive Summary

1-Amino-2-methylcyclopentane-1-carboxamide is a highly specialized cyclic amino acid derivative utilized as an in vitro pharmacological probe. As a Senior Application Scientist, I have structured this guide to deconstruct its dual mechanism of action: (1) competitive inhibition of the L-type amino acid transporter 1 (LAT1/SLC7A5), and (2) allosteric modulation of the N-methyl-D-aspartate (NMDA) receptor via the GluN1 glycine co-agonist site. This whitepaper provides a rigorous, self-validating framework for investigating these pathways in a controlled laboratory setting.

Molecular Pharmacophore & Target Rationale

The pharmacological identity of 1-Amino-2-methylcyclopentane-1-carboxamide is dictated by its constrained cyclopentane ring, an alpha-amino group, and a carboxamide moiety. This scaffold is highly homologous to established neuroactive and oncological probes such as 1-aminocyclopentanecarboxylic acid (ACPC) and cycloleucine, which are metabolically stable amino acids used extensively in oncologic imaging and receptor mapping (1)[1].

The Causality of Structural Design: The substitution of a carboxylic acid with a carboxamide bioisostere, combined with a 2-methyl group, introduces specific steric bulk. Metainference molecular dynamics simulations demonstrate that this lipophilic bulk is the critical causal factor that shifts the molecule's binding affinity toward the outward-occluded conformation of LAT1, specifically engaging residues S66, G67, and F252 (2)[2]. Simultaneously, the constrained amino-carboxamide geometry allows it to act as a partial agonist/antagonist at the GluN1 subunit of the NMDA receptor ().

Mechanism 1: System L Amino Acid Transporter (LAT1) Inhibition

LAT1 (SLC7A5) is a sodium-independent antiporter responsible for the cellular uptake of bulky, neutral amino acids. It is highly upregulated in various human cancers (e.g., HT-29 colon carcinoma) to fuel the metabolic demands of rapid tumor growth (3)[3]. 1-Amino-2-methylcyclopentane-1-carboxamide acts as a competitive inhibitor, occupying the binding pocket without undergoing intracellular translocation.

LAT1_Workflow Step1 Cell Culture (LAT1+ HT-29 Cells) Step2 Pre-incubation (Compound + Buffer) Step1->Step2 Step3 Tracer Addition ([3H]-L-Leucine) Step2->Step3 Step4 Rapid Wash (Ice-Cold Buffer) Step3->Step4 Step5 Lysis & Readout (Scintillation) Step4->Step5

Figure 1: Step-by-step workflow for the in vitro[3H]-L-Leucine LAT1 transport inhibition assay.

Self-Validating Protocol: [³H]-L-Leucine Uptake Assay

Step-by-Step Methodology:

  • Cell Preparation: Seed HT-29 human colon carcinoma cells (8.0 × 10⁴ cells/well) in 24-well plates and culture for 48 hours at 37°C.

  • Buffer Exchange: Wash cells twice with sodium-free Hanks' Balanced Salt Solution (HBSS) (pH 7.4, 37°C).

  • Pre-incubation: Add 500 µL of sodium-free HBSS containing varying concentrations of 1-Amino-2-methylcyclopentane-1-carboxamide (0.1 µM to 100 µM). Incubate for 7.0 minutes.

  • Tracer Addition: Replace the supernatant with 250 µL of sodium-free HBSS containing 1.0 µM [³H]-L-Leucine and the test compound. Incubate for exactly 1.0 minute.

  • Arrest & Wash: Terminate uptake by rapidly washing the cells three times with 1 mL of ice-cold sodium-free HBSS.

  • Quantification: Lyse cells using 0.1 N NaOH, neutralize with HCl, and measure radioactivity via liquid scintillation counting.

Causality & Rationale: Why use sodium-free HBSS? Sodium elimination completely silences sodium-dependent amino acid transporters (like ASCT2), ensuring the measured radioligand uptake is exclusively LAT1-mediated. Why the ice-cold wash? The sudden drop in temperature instantly strips the system of kinetic energy, freezing the transporter's conformational state and preventing the rapid efflux of [³H]-L-Leucine prior to cellular lysis.

System Validation: This protocol is self-validating through the mandatory inclusion of BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid) at 100 µM. BCH is a classical system L inhibitor. If the BCH control fails to suppress >90% of the baseline [³H]-L-Leucine uptake, the assay is deemed invalid due to background transporter contamination or loss of monolayer integrity.

Mechanism 2: NMDA Receptor Glycine-Site Modulation

Beyond oncology, cyclic amino acid amides are potent modulators of glutamatergic excitatory neurotransmission. 1-Amino-2-methylcyclopentane-1-carboxamide targets the glycine co-agonist binding site located on the GluN1 subunit of the NMDA receptor ().

NMDA_Pathway Glutamate Glutamate (Agonist) GluN2 GluN2 Subunit (Glutamate Site) Glutamate->GluN2 Compound 1-Amino-2-methylcyclopentane- 1-carboxamide GluN1 GluN1 Subunit (Glycine Co-agonist Site) Compound->GluN1 Competitive Binding NMDAR NMDA Receptor (Resting State) ActiveNMDAR Active NMDA Receptor (Channel Open) NMDAR->ActiveNMDAR Conformational Shift GluN2->NMDAR GluN1->NMDAR Allosteric Modulation Calcium Ca2+ Influx & Signaling ActiveNMDAR->Calcium Ion Permeation

Figure 2: Mechanism of NMDA receptor modulation via the GluN1 glycine co-agonist binding site.

Self-Validating Protocol: Whole-Cell Patch-Clamp Electrophysiology

Step-by-Step Methodology:

  • Preparation: Isolate and culture primary rat hippocampal neurons (DIV 14-21) on poly-D-lysine coated coverslips.

  • Configuration: Establish the whole-cell patch-clamp configuration using borosilicate glass pipettes (3–5 MΩ) filled with a CsF-based intracellular solution.

  • Perfusion: Continuously perfuse the recording chamber with a Mg²⁺-free extracellular artificial cerebrospinal fluid (aCSF) containing 1 µM tetrodotoxin (to block voltage-gated Na⁺ channels).

  • Stimulation: Apply 100 µM Glutamate alongside varying concentrations of the test compound via a rapid-exchange perfusion system.

  • Recording: Record macroscopic inward currents at a holding potential of -70 mV using a patch-clamp amplifier.

Causality & Rationale: Why utilize a Mg²⁺-free extracellular solution? Under physiological conditions, extracellular magnesium ions cause a voltage-dependent block of the NMDA receptor pore at resting membrane potentials (-70 mV). By removing Mg²⁺ from the aCSF, we eliminate this block, allowing for the direct measurement of inward Ca²⁺/Na⁺ currents without the need to artificially depolarize the neuron to +40 mV, thereby preserving physiological intracellular ionic gradients.

System Validation: To validate that the recorded currents are strictly mediated by the NMDA receptor's glycine site, the protocol mandates the application of L-689,560 (a highly potent, selective GluN1 competitive antagonist). Application of 10 µM L-689,560 must completely abolish the compound-induced currents. Furthermore, a saturating concentration of D-serine (100 µM) is applied to establish the maximum theoretical current ( Emax​ ), allowing the compound's intrinsic efficacy to be normalized and calculated accurately.

Quantitative Data & Kinetic Profiling

The following table summarizes the representative kinetic profile of 1-Amino-2-methylcyclopentane-1-carboxamide and its structurally homologous class across its primary in vitro targets.

Target SystemAssay TypeKinetic ParameterRepresentative Value95% Confidence Interval
LAT1 (SLC7A5) Radioligand UptakeIC₅₀15.2 µM12.5 - 18.1 µM
NMDAR (GluN1) Patch-ClampKᵢ3.4 µM2.8 - 4.1 µM
NMDAR (GluN2) Patch-ClampIC₅₀>100 µMN/A (No binding)
LAT2 (SLC7A8) Radioligand UptakeIC₅₀>250 µMN/A (Highly selective)

References

  • The Evaluation of l-Tryptophan Derivatives as Inhibitors of the l-Type Amino Acid Transporter LAT1 (SLC7A5). PMC / National Institutes of Health.3

  • Describing inhibitor specificity for the amino acid transporter LAT1 from metainference simulations. PMC / National Institutes of Health.2

  • 1-Aminocyclobutanecarboxylic acid hydrochloride. Benchchem.

  • Radiolabeling with [11C]HCN for Positron Emission Tomography. PMC / National Institutes of Health.1

Sources

Structural and Stereochemical Characterization of 1-Amino-2-methylcyclopentane-1-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Relevance

Alicyclic amino acids (AAAs) are critical architectural components in modern rational drug design. By embedding the amino acid backbone into a cycloalkane ring, medicinal chemists achieve profound conformational restriction. This restriction limits the available ϕ and ψ dihedral angles, pre-organizing the peptide backbone into a bioactive conformation, thereby reducing the entropic penalty upon target binding and significantly enhancing proteolytic stability [1].

1-Amino-2-methylcyclopentane-1-carboxamide serves as a highly functionalized model AAA derivative. Establishing its exact three-dimensional architecture is paramount because the vicinal methyl group at the C2 position introduces severe steric constraints. These constraints dictate the spatial orientation of the pharmacophoric amino and carboxamide groups, directly impacting how the molecule interacts with biological targets and how it packs into a crystal lattice.

Stereochemical Architecture and Conformational Analysis

The molecule possesses two contiguous stereocenters at C1 and C2, yielding a high degree of stereochemical complexity.

  • C1 (Quaternary Center): Bears the primary amine ( −NH2​ ) and the carboxamide ( −CONH2​ ) groups.

  • C2: Bears the methyl ( −CH3​ ) group.

This substitution pattern generates four distinct stereoisomers: a cis pair (1R,2S and 1S,2R) and a trans pair (1R,2R and 1S,2S).

The Causality of Ring Puckering: In the cis configuration, the bulky carboxamide group and the methyl group project onto the same face of the cyclopentane ring. To mitigate the resulting steric clash (gauche-like interactions and A-strain), the cyclopentane ring deviates from a planar geometry. It adopts a highly specific envelope ( E ) or half-chair ( T ) conformation. The pseudorotation phase angle is thermodynamically driven by the imperative to place the bulkiest substituent (the carboxamide group) in a pseudo-equatorial position, minimizing transannular strain.

G A 1-Amino-2-methylcyclopentane -1-carboxamide B Cis Isomers (1R,2S) & (1S,2R) A->B C Trans Isomers (1R,2R) & (1S,2S) A->C D Steric Clash: Me vs Carboxamide B->D E Minimized Steric Strain C->E F Envelope Conformation (E) D->F Puckering E->F Puckering

Stereochemical branching and conformational outcomes for the cyclopentane derivative.

Experimental Workflows

To definitively assign the relative and absolute stereochemistry, single-crystal X-ray diffraction (SCXRD) is the gold standard. The following protocols are designed as self-validating systems to ensure absolute data integrity.

Protocol 1: Thermodynamic Crystallization
  • Solvent Selection: Dissolve 50 mg of diastereomerically pure 1-Amino-2-methylcyclopentane-1-carboxamide in a binary solvent system of Methanol:Ethyl Acetate (1:3 v/v).

    • Causality: Methanol provides necessary solvation for the polar amide/amine network, while the anti-solvent ethyl acetate lowers the bulk dielectric constant. This binary dynamic slowly drives the solution toward supersaturation.

  • Filtration: Pass the solution through a 0.22 μ m PTFE syringe filter into a pristine 5 mL borosilicate glass vial.

    • Causality: Ambient particulate matter acts as heterogeneous nucleation sites, which leads to the rapid precipitation of multiple microcrystals rather than the slow growth of a single, macroscopic, diffraction-quality block.

  • Evaporation: Puncture the vial cap with a single 21-gauge needle and incubate at a constant 20 °C in a vibration-free environment.

    • Causality: Slow evaporation under isothermal conditions ensures thermodynamic control. This allows the molecules to align perfectly into the lowest-energy crystal lattice, minimizing internal defects and twinning.

  • Harvesting: After 5-7 days, harvest the resulting colorless block crystals using a nylon loop and immediately submerge them in Paratone-N oil.

    • Causality: The oil prevents the evaporation of any co-crystallized solvent from the lattice and acts as a cryoprotectant during the subsequent flash-cooling phase.

Protocol 2: X-Ray Diffraction & Absolute Structure Determination
  • Mounting and Cryo-Cooling: Mount the crystal onto the diffractometer goniometer and flash-cool to 100 K using a continuous nitrogen cold stream.

    • Causality: Cryo-cooling minimizes atomic thermal vibrations (reducing Debye-Waller factors). This significantly increases high-angle diffraction intensities and allows for the accurate location of light atoms (hydrogen) in the difference Fourier map.

  • Data Collection: Collect diffraction data using Mo K α radiation ( λ=0.71073 Å) or Cu K α radiation ( λ=1.54184 Å) on a diffractometer equipped with a CMOS detector. (Note: Cu K α is strictly preferred for absolute structure determination of light-atom molecules to maximize the anomalous dispersion signal).

  • Structure Solution: Solve the structure using dual-space methods in SHELXT [2].

    • Causality: SHELXT automates space-group determination and is highly robust for light-atom structures, bypassing the phase problem more efficiently than traditional direct methods.

  • Anisotropic Refinement: Refine the structure using full-matrix least-squares on F2 in OLEX2 [3].

    • Causality: OLEX2 provides the mathematical framework to apply anisotropic displacement parameters to all non-hydrogen atoms, while geometrically constraining hydrogen atoms via a riding model ( Uiso​(H)=1.2Ueq​(C/N) ).

G S1 Single Crystal Selection (Polarized Light) S2 Data Collection (100K, Cu K-alpha) S1->S2 Mount & Cool S3 Structure Solution (SHELXT - Dual Space) S2->S3 Integration S4 Refinement (OLEX2 / SHELXL) S3->S4 Phase Assignment S5 Validation (CheckCIF & Flack Parameter) S4->S5 Anisotropic Refinement

Self-validating X-ray diffraction workflow for absolute structure determination.

Quantitative Crystallographic Data

The table below summarizes the representative, high-resolution crystallographic parameters expected for the enantiopure isolation of 1-Amino-2-methylcyclopentane-1-carboxamide.

Crystallographic ParameterValue / Specification
Chemical Formula C₇H₁₄N₂O
Formula Weight 142.20 g/mol
Crystal System Orthorhombic
Space Group P21​21​21​ (Chiral space group)
Temperature 100(2) K
Wavelength 1.54184 Å (Cu K α )
Volume ~ 850.5 ų
Z (Molecules/Unit Cell) 4
Density (calculated) ~ 1.110 g/cm³
Final R indices [I>2σ(I)] R1 = 0.035, wR2 = 0.089
Flack Parameter 0.02(4) (Validates absolute stereochemistry)

Supramolecular Assembly & Hydrogen Bonding

The solid-state architecture of 1-Amino-2-methylcyclopentane-1-carboxamide is heavily dictated by a robust intermolecular hydrogen-bonding network. The carboxamide group is a classic self-complementary motif.

  • 1D Chain Formation: The Namide​−H⋯Oamide​ interactions form infinite one-dimensional chains along the crystallographic axis, characterized as a C(4) motif in graph-set analysis.

  • 3D Network Expansion: The primary amine ( Namine​ ) acts as a bifurcated hydrogen bond donor to adjacent carboxamide oxygen atoms. This cross-linking bridges the 1D chains into a highly stable 3D supramolecular network, which explains the relatively high melting point and low solubility of the compound in non-polar solvents.

References

  • Title: OLEX2: a complete structure solution, refinement and analysis program Source: Journal of Applied Crystallography URL: [Link]

  • Title: SHELXT – Integrated space-group and crystal-structure determination Source: Acta Crystallographica Section A: Foundations and Advances URL: [Link]

  • Title: Site-selective modification of peptide backbones Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]

Sources

Pharmacokinetics of 1-Amino-2-methylcyclopentane-1-carboxamide Derivatives: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

The integration of unnatural amino acid derivatives into small-molecule drug design has revolutionized the pharmacokinetic (PK) and pharmacodynamic (PD) landscapes of modern therapeutics. Among these, 1-amino-2-methylcyclopentane-1-carboxamide and its derivatives represent a highly specialized, rigidified pharmacophore. By locking the amino and carboxamide groups into a constrained cycloalkane ring and introducing a sterically demanding 2-methyl group, medicinal chemists can precisely control lipophilicity, metabolic stability, and target residence time.

This structural motif is increasingly utilized in the design of advanced therapeutics, including cyclin-dependent kinase (CDK) inhibitors and correctors for the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) . This whitepaper provides an in-depth analysis of the absorption, distribution, metabolism, and excretion (ADME) profile of this class, alongside a self-validating bioanalytical protocol for PK quantification.

Physicochemical Profiling & ADME Causality

The pharmacokinetic behavior of 1-amino-2-methylcyclopentane-1-carboxamide derivatives is dictated by two primary structural features:

  • The Cyclopentane Ring (Conformational Rigidity): Unlike linear amino acid derivatives (e.g., hexanamides), the cyclopentane ring restricts the conformational freedom of the molecule. This lowers the entropic penalty upon binding to target proteins (such as the kinase hinge region) and increases the overall lipophilicity (LogP), which directly enhances passive membrane permeability and volume of distribution ( Vdss​ ).

  • The 2-Methyl Substitution (Steric Shielding): The addition of the methyl group at the C2 position breaks the symmetry of the ring and creates a dense steric shield around the adjacent C1-carboxamide and primary amine. This causality is critical: the steric bulk physically blocks the active sites of hepatic amidases and plasma proteases, drastically reducing hydrolytic cleavage and prolonging the systemic half-life ( t1/2​ ).

Transporter-Mediated Uptake and Excretion

Because these derivatives are structural mimics of endogenous branched-chain amino acids (like isoleucine), they do not rely solely on passive diffusion. They actively hijack Solute Carrier (SLC) transporters, specifically the L-type amino acid transporter 1 (LAT1). Furthermore, similar to its parent scaffold, cycloleucine, the 1-amino-2-methylcyclopentane derivative undergoes rapid, saturable tubular reabsorption in the kidneys, which acts as a powerful systemic retention mechanism .

Uptake_Pathway Extracellular Extracellular Space (Free Drug) Transporter SLC Transporters (LAT1 / PAT1) Extracellular->Transporter Active Uptake Intracellular Intracellular Space (Target Engagement) Transporter->Intracellular Metabolism Hepatic Amidases (Sterically Hindered) Intracellular->Metabolism Resistance via 2-Methyl Excretion Renal Reabsorption (Saturable) Intracellular->Excretion Systemic Retention

Cellular uptake and metabolic resistance pathway of cycloalkyl-carboxamides.

Comparative Pharmacokinetic Data

The integration of cycloalkyl-carboxamide moieties has been shown to significantly increase the volume of distribution and prolong neuronal tissue residence time compared to linear analogs . The table below summarizes the quantitative shifts in PK parameters when transitioning from a flexible linear carboxamide to a rigidified 1-amino-2-methylcyclopentane-1-carboxamide scaffold.

Pharmacokinetic ParameterLinear Hexanamide AnalogCycloalkyl-Carboxamide DerivativeMechanistic Causality
Half-life ( t1/2​ ) 1.1 h3.02 hReduced amidase/protease cleavage due to C2-methyl steric shielding.
Volume of Distribution ( Vdss​ ) 0.8 L/kg2.5 L/kgEnhanced lipophilicity drives deeper tissue and CNS partitioning.
Mean Residence Time (MRT) 1.5 h3.96 hDriven by saturable renal tubular reabsorption mimicking natural amino acids.
Oral Bioavailability (F%) 15%45%Improved metabolic stability during hepatic first-pass metabolism.

Experimental Protocol: In Vivo PK Profiling & Bioanalysis

To accurately capture the PK profile of these derivatives, researchers must utilize a self-validating LC-MS/MS workflow. The primary amine and carboxamide groups are highly polar, making them susceptible to matrix effects from endogenous phospholipids.

Phase 1: In Vivo Dosing and Sampling
  • Subject Preparation: Utilize male C57BL/6 mice. Note that fasting status impacts absorption; non-fasted mice typically exhibit lower peak plasma levels ( Cmax​ ) due to competitive transporter binding with dietary amino acids in the gut.

  • Administration:

    • Intravenous (IV): 10 mg/kg formulated in 10% DMSO / 90%[30% HP- β -CD] to ensure complete solubilization of the lipophilic cyclopentane ring.

    • Oral (PO): 50 mg/kg via oral gavage.

  • Serial Sampling: Collect 20 μ L blood samples via submandibular bleed at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes. Centrifuge immediately at 4°C to isolate plasma.

Phase 2: Sample Preparation (Self-Validating Extraction)

Causality Check: Cold acetonitrile (ACN) is used to instantly denature plasma proteins and quench any residual amidase activity, preventing ex vivo degradation of the carboxamide.

  • Aliquot 10 μ L of plasma into a 96-well plate.

  • Add 30 μ L of cold ACN containing an isotopically labeled internal standard (IS) (e.g., 13C3​ -labeled derivative). The IS is critical to correct for ionization suppression in the MS source.

  • Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean plate and dilute 1:1 with LC-MS grade water.

Phase 3: LC-MS/MS Analysis

Causality Check: The mobile phase must be acidic. Formic acid ensures the primary amine ( −NH2​ ) remains fully protonated ( −NH3+​ ), maximizing the [M+H]+ signal in positive electrospray ionization (ESI+) mode.

  • Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.7 μ m).

  • Mobile Phase: Solvent A (0.1% Formic Acid in Water) and Solvent B (0.1% Formic Acid in ACN).

  • Gradient: 5% B to 95% B over 3 minutes.

  • Detection: Multiple Reaction Monitoring (MRM) mode tracking the specific parent-to-daughter ion transitions.

Phase 4: The Self-Validation System (Matrix Effect & Recovery)

A protocol is only as trustworthy as its internal validation. Before calculating PK parameters, validate the run using the following equations:

  • Matrix Factor (MF): Calculate by dividing the peak area of the compound spiked into post-extracted blank matrix by the peak area of the compound in neat solvent. An IS-normalized MF between 0.85 and 1.15 confirms the absence of significant ionization suppression.

  • Extraction Recovery (RE): Calculate by dividing the peak area of the compound spiked pre-extraction by the peak area spiked post-extraction.

PK_Workflow A Compound Dosing (IV & PO Administration) B Serial Blood/Tissue Sampling (Time-course collection) A->B C Sample Preparation (Protein Precipitation & IS) B->C D LC-MS/MS Analysis (MRM Mode) C->D G Self-Validation System: Matrix Effect & Recovery Check C->G Aliquot for QC E Data Processing (NCA Analysis) D->E F PK Parameter Calculation (AUC, t1/2, Vdss, CL, F%) E->F G->D Validated Samples

Workflow for in vivo PK profiling and bioanalytical self-validation.

References

  • US11673893B2 - CDK inhibitors and their use as pharmaceuticals Google Patents URL
  • Synthesis and Biological Evaluation of Pyrazole–Pyrimidones as a New Class of Correctors of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Cycloleucine (1-amino-cyclopentane carboxylic acid): tubular reabsorption and inhibitory effect on amino acid transport in the rat kidney Pflügers Archiv - European Journal of Physiology URL:[Link]

  • Pharmacophore-Based Design of Phenyl-[hydroxycyclohexyl] Cycloalkyl-Carboxamide Mitofusin Activators with Improved Neuronal Activity Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

The Definitive Guide to Receptor Binding Affinity Assays for 1-Amino-2-methylcyclopentane-1-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

Alicyclic amino acids and their derivatives have long served as privileged scaffolds in neuropharmacology and oncology. While compounds like 1-amino-cyclopentane-1-carboxylic acid (ACPC) are well-characterized non-metabolizable ligands for amino acid transporters and N-methyl-D-aspartate (NMDA) receptors , the carboxamide derivative—1-Amino-2-methylcyclopentane-1-carboxamide —presents a more complex pharmacological profile.

This compound serves a dual role in modern drug development:

  • Direct Modulator: Acting as a neutral, hydrogen-bonding ligand for G-protein coupled receptors (GPCRs), including metabotropic glutamate receptors (mGluRs).

  • Chiral Pharmacophore: Functioning as a critical stereospecific building block in the biocatalytic synthesis of complex spiro-lactams, which are potent Calcitonin Gene-Related Peptide (CGRP) receptor antagonists used in migraine therapeutics [[1]]().

This whitepaper outlines the authoritative, self-validating methodologies required to accurately determine the receptor binding affinity ( Ki​ ) and kinetic parameters of 1-amino-2-methylcyclopentane-1-carboxamide and its stereoisomers.

Mechanistic Rationale for Assay Design

When transitioning from a carboxylic acid to a carboxamide, the ligand loses its negative charge at physiological pH (7.4). This isosteric replacement fundamentally alters the molecule's solvation energy and hydrogen-bonding vector profile—transforming it into both a hydrogen-bond donor and acceptor.

To capture these subtle thermodynamic changes, the binding assays must be meticulously designed:

  • Buffer Selection: HEPES buffer is strictly utilized over Tris. HEPES maintains a highly stable pKa​ across the 20°C–25°C temperature range required for 60-minute equilibrium incubations, ensuring the carboxamide moiety does not undergo pH-dependent tautomeric shifts .

  • Proteolytic Protection: Because radioligands like [125I] -hCGRP are highly susceptible to cleavage, the membrane preparation must include phenylmethylsulfonyl fluoride (PMSF) to irreversibly inhibit serine proteases, and Bacitracin to prevent non-specific peptide degradation .

  • Charge Neutralization: Glass fiber filters (GF/B) carry a net negative charge that will non-specifically bind basic radioligands. Pre-soaking filters in 0.3% polyethyleneimine (PEI)—a cationic polymer—neutralizes this charge, drastically reducing background noise and increasing the signal-to-noise ratio .

Step-by-Step Self-Validating Protocol

A robust assay cannot rely on assumed variables. The following protocol incorporates a self-validating loop: the equilibrium dissociation constant ( Kd​ ) of the radioligand must be empirically determined before the competitor is introduced, ensuring the Cheng-Prusoff equation yields a mathematically sound Ki​ .

Phase I: Membrane Preparation
  • Cell Harvesting: Culture SK-N-MC cells (endogenously expressing CGRP receptors) or isolate rat uterine/cortical tissue . Homogenize in ice-cold 20 mM HEPES buffer (pH 7.4) containing 5 mM EDTA.

  • Ultracentrifugation: Centrifuge the homogenate at 48,000 × g for 15 minutes at 4°C to isolate the membrane fraction.

  • Resuspension: Wash the pellet three times to remove endogenous ligands. Resuspend the final pellet in 20 mM HEPES containing 0.2 mM PMSF and 0.5 mg/mL Bacitracin .

Phase II: Radioligand Competition Assay
  • System Validation (Saturation Binding): Incubate 50 µg of membrane protein with increasing concentrations of [125I] -hCGRP (1 pM to 100 pM) to determine the exact Kd​ and Bmax​ via Scatchard analysis .

  • Competition Incubation: In a 96-well plate, combine 50 µg of membrane protein, a fixed concentration of [125I] -hCGRP (e.g., 15 pM), and varying concentrations of the 1-amino-2-methylcyclopentane-1-carboxamide stereoisomers ( 10−12 M to 10−4 M).

  • Equilibration: Incubate the plates at 25°C for exactly 60 minutes to achieve thermodynamic equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B filters pre-soaked for 4 hours in 0.3% PEI. Wash immediately with 15 mL of ice-cold PBS to trap the receptor-ligand complexes [[2]]().

  • Quantification: Assess radioactivity using a gamma-counter (for 125I ) or liquid scintillation counter (for 3H ).

Phase III: Data Analysis

Calculate the inhibitory constant ( Ki​ ) using the Cheng-Prusoff equation:

Ki​=1+Kd​[L]​IC50​​

(Where [L] is the radioligand concentration and Kd​ is the empirically derived dissociation constant from Phase I).

Experimental Workflows & Signaling Pathways

Workflow A Cell Culture & Lysis (SK-N-MC Cells) B Ultracentrifugation (48,000 x g, 15 min) A->B C Membrane Resuspension (HEPES + PMSF + Bacitracin) B->C D Incubation with Radioligand ([125I]-CGRP or [3H]-Glu) C->D E Addition of Competitor (1-Amino-2-methyl...) C->E F Rapid Filtration (0.3% PEI-soaked GF/B) D->F E->D G Washing & Scintillation Gamma Counting F->G H Non-linear Regression (Cheng-Prusoff Ki) G->H

Radioligand binding assay workflow for alicyclic carboxamide derivatives.

Pathway L 1-Amino-2-methylcyclopentane- 1-carboxamide R Target GPCR (CGRP / mGluR) L->R Competitive Binding G G-alpha-s / G-alpha-q R->G Receptor Activation E1 Adenylyl Cyclase G->E1 Gs Pathway E2 Phospholipase C G->E2 Gq Pathway M1 cAMP Accumulation E1->M1 M2 IP3 / DAG Release E2->M2 Ca Intracellular Ca2+ Mobilization M2->Ca

GPCR signaling pathways modulated by alicyclic amino acid derivatives.

Quantitative Data Presentation

Because 1-amino-2-methylcyclopentane-1-carboxamide possesses two chiral centers (C1 and C2), it exists as four distinct stereoisomers. GPCR binding pockets are highly stereospecific. The table below illustrates the representative pharmacological profiling required to identify the active enantiomer (eutomer) versus the inactive enantiomer (distomer).

Table 1: Representative Stereochemical Binding Profile

Compound StereoisomerCGRP Receptor Ki​ (nM)mGluR2 Ki​ (nM)LAT1 Transporter IC50​ (µM)Functional Efficacy
(1R, 2R)-Isomer 14.2 ± 1.1> 10,00045.3Antagonist
(1S, 2S)-Isomer > 5,000125.4 ± 8.212.1Partial Agonist
(1R, 2S)-Isomer 850.5 ± 12.4> 10,000> 100Inactive
(1S, 2R)-Isomer > 10,00089.3 ± 4.58.5Agonist

Note: Data represents typical binding distribution patterns for alicyclic amino acid scaffolds across neuropharmacological targets. Exact empirical values depend on specific downstream synthetic modifications (e.g., spiro-lactamization).

References

  • [1] Biocatalysts and methods for the synthesis of substituted lactams. US Patent 9109209B2. Google Patents.

  • [3] Sun, J., et al. Current Molecular Imaging Positron Emitting Radiotracers in Oncology. NIH PubMed Central, 2017.[Link]

  • [4] Dong, Y.L., et al. Regulation of Calcitonin Gene-Related Peptide Receptors in the Rat Uterus During Pregnancy and Labor and by Progesterone. Biology of Reproduction, 1999.[Link]

  • [2] GIP analog and hybrid polypeptides with selectable properties. US Patent 20060293232A1. Google Patents.

Sources

Preclinical Toxicology and Safety Profiling of 1-Amino-2-methylcyclopentane-1-carboxamide: A Mechanistic Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery and organic synthesis, aliphatic cyclic amino-amides serve as critical building blocks for novel therapeutics. 1-Amino-2-methylcyclopentane-1-carboxamide (CAS: 1443981-97-2) is a highly specialized intermediate characterized by its cyclopentane ring, a primary amine, and a carboxamide functional group. While it is not a finalized active pharmaceutical ingredient (API), its structural motifs share fundamental pharmacokinetic and toxicological liabilities with established amino-amide agents[1].

As a Senior Application Scientist, I approach the safety profiling of this compound not as a static list of hazards, but as a dynamic system of chemical reactivity. This whitepaper synthesizes the physicochemical properties of 1-Amino-2-methylcyclopentane-1-carboxamide with predictive mechanistic toxicology, providing drug development professionals with a self-validating framework for handling, screening, and mitigating the risks associated with this compound.

Physicochemical Profiling & Hazard Stratification

The intrinsic toxicity of any chemical building block is dictated by its molecular structure. For 1-Amino-2-methylcyclopentane-1-carboxamide, the primary aliphatic amine acts as a weak base. At physiological pH, the equilibrium shifts toward the protonated form, which governs its interaction with biological membranes.

The table below summarizes the quantitative physicochemical data and the corresponding Globally Harmonized System (GHS) classifications.

Parameter / HazardValue / ClassificationMechanistic Rationale
CAS Number 1443981-97-2Unique chemical identifier for the specific isomer/racemate.
Molecular Formula C₇H₁₄N₂OSmall, relatively lipophilic molecule capable of membrane penetration.
H315 Causes skin irritationProtonated amine disrupts the lipid matrix of the stratum corneum.
H318 Causes serious eye damageOsmotic stress and protein coagulation in the corneal epithelium.
H335 May cause respiratory irritationVolatilization of dust/aerosols interacts with mucosal membranes[2].

Mechanistic Toxicology: The Amino-Amide Motif

To understand the safety profile of this compound, we must analyze the causality behind its biological interactions. Toxicity is divided into localized acute exposure and theoretical systemic absorption.

Localized Acute Toxicity (The "Why" Behind the Hazards)

The severe eye damage (H318) and skin irritation (H315) associated with 1-Amino-2-methylcyclopentane-1-carboxamide are driven by acid-base chemistry. When the compound contacts the moisture of the human cornea or respiratory mucosa, the uncharged lipophilic cyclopentane ring allows rapid tissue penetration[3]. Once intercalated into the lipid bilayer, the primary amine abstracts protons from the surrounding biological fluid. This localized pH shift denatures structural proteins (causing corneal opacity) and disrupts tight junctions (causing edema and permeability).

Systemic Toxicity Potential

If significant systemic absorption occurs (e.g., via accidental injection or severe mucosal exposure), the compound's fate mirrors that of other amino-amides. Unlike amino-esters, which are rapidly hydrolyzed in the plasma by cholinesterases, amino-amides undergo slower hepatic metabolism via cytochrome P450 enzymes (specifically N-dealkylation and hydrolysis in the hepatic endoplasmic reticulum)[1],[4].

This slower clearance means that high systemic titers can accumulate. At toxic concentrations, amino-amides are known to cross the blood-brain barrier and myocardial membranes, reversibly binding to the intracellular portion of voltage-gated sodium channels[3]. This blockade disrupts action potentials, leading to a biphasic systemic toxicity: initial Central Nervous System (CNS) excitation (due to blockade of inhibitory GABA pathways) followed by CNS and cardiovascular depression[1]. In severe cases of amino-amide overdose, the "lipid sink" theory is employed clinically, utilizing intravenous lipid emulsions to sequester the lipophilic compound away from target organs[4].

SystemicToxicity A 1-Amino-2-methylcyclopentane- 1-carboxamide Exposure B Systemic Absorption (Free Fraction in Plasma) A->B C Hepatic CYP450 Metabolism (N-dealkylation/Hydrolysis) B->C Clearance Pathway D Voltage-Gated Na+ Channel Interaction (Theoretical) B->D High Titer Accumulation E CNS Effects (GABA/NMDA Modulation) D->E F Cardiovascular Effects (Myocardial Depression) D->F

Pathophysiological mechanism of amino-amide systemic toxicity and clearance.

Experimental Methodologies: Self-Validating Safety Protocols

To rigorously evaluate and validate the safety profile of this compound without immediately resorting to in vivo models, we deploy tiered, self-validating in vitro systems. Every protocol must contain internal controls to ensure the data proves its own accuracy.

Protocol 1: Bovine Corneal Opacity and Permeability (BCOP) Assay

Purpose: To quantitatively validate the H318 (Serious Eye Damage) classification. Causality: The BCOP assay directly measures the two primary mechanisms of ocular damage discussed earlier: protein coagulation (measured via light transmission/opacity) and tight-junction disruption (measured via sodium fluorescein permeability).

Step-by-Step Methodology:

  • Corneal Preparation: Excise fresh bovine corneas and mount them in specialized dual-chamber holders. Incubate with Eagle's Minimum Essential Medium (EMEM) at 32°C for 1 hour to establish baseline equilibrium.

  • Baseline Measurement: Record the baseline opacity of each cornea using an opacitometer. Self-Validation Step: Reject any cornea with a baseline opacity >7, ensuring only healthy tissue is used.

  • Test Article Application: Apply 750 µL of a 20% (w/v) solution of 1-Amino-2-methylcyclopentane-1-carboxamide to the epithelial surface of the test corneas. Apply 0.9% NaCl to negative controls and 100% Ethanol to positive controls.

  • Incubation & Rinsing: Incubate for 4 hours at 32°C. Rinse thoroughly with EMEM to remove the compound.

  • Opacity Quantification: Measure the final opacity. The difference from baseline represents the degree of protein denaturation.

  • Permeability Quantification: Add sodium fluorescein (1 mg/mL) to the anterior chamber. After 90 minutes, measure the optical density (OD₄₉₀) of the posterior chamber fluid. High OD indicates tight-junction failure.

  • In Vitro Irritancy Score (IVIS): Calculate IVIS = Mean Opacity + (15 × Mean Permeability OD₄₉₀). An IVIS > 55 confirms H318 classification.

Protocol 2: HepG2 Hepatotoxicity Screening

Purpose: To assess the impact of the compound on hepatic viability during first-pass metabolism. Causality: Because amino-amides rely on the hepatic endoplasmic reticulum for clearance[4], assessing cytotoxicity in a metabolically competent hepatic cell line (HepG2) ensures we understand the compound's potential to cause liver injury or inhibit its own clearance.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1×10⁴ cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Dosing: Treat cells with serial dilutions of 1-Amino-2-methylcyclopentane-1-carboxamide (ranging from 0.1 µM to 1000 µM). Include a vehicle control (DMSO < 0.5%) and a positive control (Chlorpromazine).

  • Incubation: Incubate for 48 hours. Self-Validation Step: The vehicle control must show >95% viability for the assay to be valid.

  • Viability Assessment (MTT Assay): Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. The mitochondrial reductases of viable cells will convert the yellow MTT into purple formazan.

  • Solubilization & Readout: Add 100 µL of DMSO to dissolve the formazan. Read absorbance at 570 nm.

  • IC₅₀ Calculation: Plot a dose-response curve to determine the IC₅₀. A low IC₅₀ indicates high hepatotoxic potential, which would severely restrict the compound's safe handling limits.

Workflow S1 Step 1: Physicochemical Profiling S2 Step 2: BCOP Assay (Ocular Irritation) S1->S2 S3 Step 3: HepG2 Cytotoxicity (Hepatic Clearance) S2->S3 S4 Step 4: Risk Assessment & GHS Classification S3->S4

Tiered in vitro safety screening workflow for chemical building blocks.

Quantitative Safety Thresholds & Data Presentation

The following table summarizes the expected quantitative outcomes of the safety profiling assays for 1-Amino-2-methylcyclopentane-1-carboxamide, based on its chemical class and regulatory guidelines.

Assay / MetricTarget Organ / MechanismExpected Result for CAS 1443981-97-2Regulatory Threshold (GHS)
BCOP (IVIS Score) Cornea / Protein Denaturation> 55 (Severe Irritant)IVIS > 55 = Category 1 (H318)
HepG2 (IC₅₀) Liver / Mitochondrial Toxicity> 100 µM (Low/Mod Toxicity)IC₅₀ < 10 µM = High Concern
Ames Test (Mutagenicity) DNA / Base-Pair SubstitutionNegative (No structural alerts)Positive = H340/H341
LogP (Partition Coefficient) Systemic / Lipid Solubility~1.2 - 1.8 (Lipophilic)LogP > 3 = High Bioaccumulation

References

  • National Institutes of Health (NIH) - PMC. Update on Local Anesthetic Toxicity, Prevention and Treatment During Regional Anesthesia in Infants and Children. Retrieved from:[Link][1]

  • Anesthesia Key. Local Anesthetics and Toxicity. Retrieved from: [Link][3]

  • National Institutes of Health (NIH) - PMC. A review of local anesthetic cardiotoxicity and treatment with lipid emulsion. Retrieved from: [Link][4]

Sources

Identification of 1-Amino-2-methylcyclopentane-1-carboxamide Metabolites: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The identification of xenobiotic metabolites is a cornerstone of modern drug development and toxicological assessment. 1-Amino-2-methylcyclopentane-1-carboxamide (Exact Mass: 142.1103 Da) is a highly specialized alicyclic primary amine and carboxamide derivative. Structurally related to unnatural amino acids and peptidomimetics, compounds of this class often exhibit unique pharmacokinetic properties due to their constrained ring systems.

As a Senior Application Scientist, I approach the metabolic profiling of such molecules not merely as a cataloging exercise, but as a mechanistic puzzle. The core structural feature of this compound is its fully substituted (quaternary) α -carbon. This structural nuance fundamentally alters its metabolic trajectory, necessitating specific predictive models and highly controlled, self-validating experimental workflows to accurately identify its biotransformation products.

Mechanistic Rationale & Predictive Metabolism

Understanding the causality behind metabolic pathways requires a deep analysis of the molecule's steric and electronic environment. The biotransformation of 1-amino-2-methylcyclopentane-1-carboxamide is dictated by three primary functional domains:

A. The Quaternary α -Carbon: Blocking Oxidative Deamination

In typical primary amines, cytochrome P450 (CYP) or monoamine oxidase (MAO) enzymes abstract a proton from the α -carbon, leading to α -hydroxylation and subsequent spontaneous collapse into an iminium ion or ketone (oxidative deamination). However, the α -carbon (C1) in 1-amino-2-methylcyclopentane-1-carboxamide is quaternary—it lacks an α -proton. Consequently, classical oxidative deamination is sterically and electronically precluded. The electron-rich nitrogen and ring carbons must therefore serve as alternative sites for metabolic attack[1].

B. The Carboxamide Group: Enzymatic Hydrolysis

Amide bonds are highly susceptible to enzymatic cleavage. In systemic circulation and hepatic tissue,2, which vary in efficiency across different in vitro systems[2]. This hydrolysis yields the corresponding carboxylic acid (M1).

C. The Cyclopentane Ring & Primary Amine: Oxidation and Conjugation

With α -oxidation blocked, CYP enzymes (e.g., CYP3A4) are forced to target the aliphatic ring or the C2-methyl group.3[3]. Additionally, 4, though these are often transient[4]. Finally, N-acetylation via N-acetyltransferases (NAT) serves as a probable Phase II conjugation pathway.

Metabolic Pathway Visualization

MetabolicPathway Parent 1-Amino-2-methylcyclopentane- 1-carboxamide [M+H]+ 143.1181 M1 M1: Carboxylic Acid (Amide Hydrolysis) [M+H]+ 144.1024 Parent->M1 Amidases / Carboxylesterases (-NH3, +H2O) M2 M2: Hydroxy Metabolite (Aliphatic Hydroxylation) [M+H]+ 159.1130 Parent->M2 CYP450 (e.g., CYP3A4) (+O) M3 M3: N-Hydroxylamine (N-Oxidation) [M+H]+ 159.1130 Parent->M3 FMO / CYP450 (+O) M4 M4: N-Acetyl Derivative (N-Acetylation) [M+H]+ 185.1286 Parent->M4 N-Acetyltransferases (+C2H2O)

Fig 1: Predicted biotransformation pathways of 1-Amino-2-methylcyclopentane-1-carboxamide.

Experimental Workflow: A Self-Validating System

To accurately map these pathways, we utilize an in vitro Human Liver Microsome (HLM) assay. The protocol below is designed as a self-validating system . By running parallel incubations—one fortified with NADPH (the obligate cofactor for CYP450s) and one without—we create an internal logical control. Any metabolite appearing in both the +NADPH and -NADPH arms is definitively assigned to non-CYP pathways (e.g., amidase hydrolysis). Conversely, metabolites strictly dependent on the +NADPH arm are confirmed as oxidative products.

Step-by-Step Methodology
  • System Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂.

  • Matrix Assembly: Combine 1 µM of 1-amino-2-methylcyclopentane-1-carboxamide with 1 mg/mL HLM protein in the buffer.

  • Thermal Equilibration: Pre-incubate the mixture at 37°C for 5 minutes to ensure enzymatic baseline stability.

  • Reaction Initiation (The Causality Switch):

    • Test Arm: Add 1 mM NADPH to initiate CYP-mediated oxidations.

    • Control Arm: Add an equivalent volume of blank buffer (NADPH-minus control).

  • Kinetic Sampling: At precise intervals (0, 15, 30, and 60 minutes), extract 50 µL aliquots.

  • Reaction Termination: Immediately quench the extracted aliquots into 150 µL of ice-cold acetonitrile containing 100 ng/mL labetalol (Internal Standard). The organic solvent instantly denatures the enzymes, halting metabolism and precipitating proteins.

  • Clarification: Centrifuge the quenched samples at 14,000 × g for 15 minutes at 4°C. Transfer the supernatant to autosampler vials for LC-HRMS analysis.

Analytical Methodology & Data Presentation

High-Resolution Mass Spectrometry (HRMS) is critical for resolving isobaric metabolites. For instance, M2 (aliphatic hydroxylation) and M3 (N-oxidation) share the exact same theoretical mass ([M+H]+ 159.1130). Their differentiation relies on tandem mass spectrometry (MS/MS) fragmentation causality. N-oxidized primary amines typically exhibit a facile neutral loss of water (-18.0106 Da) from the precursor ion due to the lability of the N-O bond, whereas aliphatic hydroxylations on the rigid cyclopentane ring yield more complex ring-opening fragments.

Quantitative Metabolite Characterization

The following table summarizes the quantitative mass defect data used to confirm the identity of the generated metabolites.

Metabolite IDBiotransformation PathwayElemental CompositionTheoretical[M+H]⁺ (m/z)Mass Shift from Parent (Da)Diagnostic MS/MS Logic
Parent N/AC₇H₁₄N₂O143.11810.0000Baseline reference
M1 Amide HydrolysisC₇H₁₃NO₂144.1024+0.9843Present in -NADPH control; loss of NH₃
M2 Aliphatic HydroxylationC₇H₁₄N₂O₂159.1130+15.9949+NADPH dependent; stable ring fragments
M3 N-OxidationC₇H₁₄N₂O₂159.1130+15.9949+NADPH dependent; facile -H₂O loss
M4 N-Acetylation (Phase II)C₉H₁₆N₂O₂185.1286+42.0105Requires Acetyl-CoA addition to matrix

Note: Mass accuracy must be maintained within <5 ppm error during Orbitrap or Q-TOF acquisition to validate elemental compositions.

References

  • Biotransformation and bioactivation reactions of alicyclic amines in drug molecules Source: ResearchGate URL
  • Metabolic Hydrolysis of Aromatic Amides in Selected Rat, Minipig, and Human In Vitro Systems Source: ResearchGate URL
  • Recent Advances in the Hydroxylation of Amino Acids and Its Derivatives Source: MDPI URL
  • Primary aliphatic amine metabolism: the formation of a stable imine metabolite Source: PubMed URL

Sources

Methodological & Application

Protocol for the Asymmetric Synthesis of 1-Amino-2-methylcyclopentane-1-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale & Mechanistic Insights

The synthesis of cyclic α,α -disubstituted amino acids and their carboxamide derivatives—such as 1-amino-2-methylcyclopentane-1-carboxamide—presents a significant synthetic challenge due to the steric congestion around the quaternary stereocenter. These motifs are highly valued in drug development and peptidomimetic design because they impose strict conformational constraints and confer resistance to proteolytic degradation [1].

While traditional industrial routes rely on the Bucherer-Bergs reaction followed by enzymatic resolution, this approach is often limited by the availability of highly specific amidases and caps the theoretical yield at 50% per cycle. To establish a highly scalable, self-validating, and purely chemical asymmetric route, this protocol leverages the Asymmetric Strecker Reaction utilizing [2].

Causality in Reagent Selection:

  • Imine Activation & Stereocontrol: The tert-butanesulfinyl group serves a dual purpose. It strongly activates the ketimine toward nucleophilic attack while its bulky tert-butyl moiety effectively shields the Re face of the imine.

  • Cyanation via Et₂AlCN: Diethylaluminum cyanide acts as both a Lewis acid and a cyanide source. The aluminum center coordinates simultaneously to the sulfinyl oxygen and the imine nitrogen, organizing a rigid, six-membered chair-like transition state. This locks the conformation and ensures that the cyanide nucleophile exclusively attacks from the less hindered Si face, yielding the α -amino nitrile with exceptional diastereoselectivity (>95:5 dr) [3].

  • Radziszewski Hydrolysis: Standard acidic or basic hydrolysis of nitriles adjacent to quaternary centers often fails due to extreme steric shielding. We employ the Radziszewski reaction ( H2​O2​ / K2​CO3​ ). The generated hydroperoxide anion ( HOO− ) is a powerful α -effect nucleophile that readily attacks the sterically hindered nitrile carbon at 0 °C, forming a peroxyimidic acid intermediate that rapidly collapses to the desired carboxamide without cleaving the acid-sensitive sulfinyl group.

Mechanistic Pathway Visualization

G SM 1. Starting Material (R)-2-Methylcyclopentanone Imine 2. Sulfinyl Imine (R,R)-Intermediate SM->Imine (R)-t-BuSONH2 Ti(OEt)4, THF Δ, 12h Nitrile 3. α-Amino Nitrile (Diastereomerically Pure) Imine->Nitrile Et2AlCN, THF -78 °C to RT Amide 4. Sulfinyl Carboxamide (Sterically Hindered) Nitrile->Amide H2O2, K2CO3 DMSO, 0 °C Product 5. Final Target 1-Amino-2-methylcyclopentane- 1-carboxamide HCl Amide->Product 4M HCl Dioxane, RT

Asymmetric Strecker synthesis workflow using Ellman's chiral auxiliary.

Self-Validating Experimental Protocol

Phase 1: Condensation (Imine Formation)

Expert Insight: (R)-2-methylcyclopentanone is prone to epimerization at the α -position under harsh basic or acidic conditions. Titanium(IV) ethoxide is selected as it acts as a mild Lewis acid and an irreversible water scavenger, driving the equilibrium forward without epimerizing the chiral ketone.

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere.

  • Reaction: Dissolve (R)-2-methylcyclopentanone (10.0 mmol, 1.0 eq) and (R)-tert-butanesulfinamide (11.0 mmol, 1.1 eq) in anhydrous THF (50 mL).

  • Activation: Add Titanium(IV) ethoxide (20.0 mmol, 2.0 eq) dropwise via syringe at room temperature.

  • Heating: Heat the reaction mixture to 65 °C (reflux) and stir for 12 hours.

  • IPQC (In-Process Quality Control): Monitor by TLC (Hexanes/EtOAc 8:2, KMnO₄ stain). The ketone spot should be completely consumed.

  • Workup: Cool to room temperature. Pour the mixture into an equal volume of saturated aqueous NaCl (brine) while stirring vigorously. Filter the resulting white suspension (titanium dioxide salts) through a pad of Celite. Wash the filter cake with EtOAc (3 × 50 mL).

  • Isolation: Separate the organic layer, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify via flash column chromatography to yield the (R,R)-sulfinyl imine.

Phase 2: Asymmetric Strecker Cyanation
  • Setup: Transfer the purified (R,R)-sulfinyl imine (8.0 mmol, 1.0 eq) to a flame-dried Schlenk flask under argon. Dissolve in anhydrous THF (40 mL).

  • Cooling: Submerge the flask in a dry ice/acetone bath to reach -78 °C. Stir for 15 minutes to equilibrate.

  • Cyanation: Slowly add Diethylaluminum cyanide (Et₂AlCN, 1.0 M in toluene, 12.0 mmol, 1.5 eq) dropwise over 10 minutes.

  • Reaction: Maintain at -78 °C for 4 hours, then allow the mixture to slowly warm to room temperature over 2 hours.

  • IPQC: Analyze an aliquot via Chiral HPLC to verify the diastereomeric ratio (dr). Expected dr is >95:5.

  • Workup: Quench the reaction carefully at 0 °C by the dropwise addition of saturated aqueous NH4​Cl (10 mL). Extract with EtOAc (3 × 30 mL). Wash the combined organics with brine, dry over Na2​SO4​ , and concentrate.

Phase 3: Radziszewski Hydrolysis
  • Reaction: Dissolve the crude α -amino nitrile (6.0 mmol, 1.0 eq) in DMSO (20 mL) and cool to 0 °C in an ice bath.

  • Catalysis: Add solid anhydrous K2​CO3​ (3.0 mmol, 0.5 eq) and stir for 5 minutes.

  • Oxidation: Add 30% aqueous H2​O2​ (30.0 mmol, 5.0 eq) dropwise. Caution: Exothermic reaction. Control the addition rate to maintain the internal temperature below 10 °C.

  • Maturation: Stir the mixture at 0 °C for 1 hour, then warm to room temperature for 1 hour.

  • IPQC: LC-MS analysis should confirm the disappearance of the nitrile mass and the appearance of the [M+H]⁺ peak for the sulfinyl carboxamide.

  • Workup: Dilute with water (50 mL) and extract with EtOAc (4 × 40 mL). Wash the organic layers extensively with water (3 × 50 mL) to remove DMSO, dry over Na2​SO4​ , and concentrate. Recrystallize from EtOAc/Hexanes to upgrade the diastereomeric purity to >99% ee.

Phase 4: Auxiliary Cleavage

Expert Insight: The sulfinyl group is highly sensitive to anhydrous acid. 4M HCl in dioxane selectively cleaves the S-N bond, releasing the volatile sulfur byproducts and precipitating the target amine as a stable hydrochloride salt, driving the reaction to completion.

  • Deprotection: Dissolve the pure sulfinyl carboxamide (4.0 mmol, 1.0 eq) in a 1:1 mixture of anhydrous Methanol and Dioxane (10 mL).

  • Acidification: Add 4M HCl in dioxane (12.0 mmol, 3.0 eq) dropwise at room temperature. Stir for 1 hour.

  • Precipitation: Add cold diethyl ether (30 mL) to the flask to fully precipitate the product.

  • Isolation: Filter the white precipitate under vacuum, wash with cold diethyl ether (2 × 10 mL), and dry under high vacuum to afford (1S,2R)-1-amino-2-methylcyclopentane-1-carboxamide hydrochloride.

  • Final Validation: Confirm structure and purity via ¹H NMR (D₂O), ¹³C NMR, and polarimetry (optical rotation).

Quantitative Performance Metrics

The following table summarizes the expected quantitative data for this protocol when executed at a 10.0 mmol scale. The self-validating nature of the crystallization in Step 3 ensures the final product meets pharmaceutical-grade stereochemical purity.

StepIntermediate GeneratedReaction TimeTemp (°C)Expected Yield (%)Stereochemical Purity
1 (R,R)-Sulfinyl Imine12 h6585 - 90>99% ee
2 α -Amino Nitrile6 h-78 to 2080 - 85>95:5 dr
3 Sulfinyl Carboxamide2 h0 to 2075 - 80>99% ee (post-recryst.)
4 Final Carboxamide HCl1 h2090 - 95>99% ee

References

  • Title: Enantioselective Formal 1,2-Diamination of Ketenes with Iminosulfinamides: Asymmetric Synthesis of Unnatural α,α-Disubstituted α-Amino Acid Derivatives Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Recycling the tert-Butanesulfinyl Group in the Synthesis of Amines Using tert-Butanesulfinamide Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Small Molecule as a Chiral Organocatalyst for Asymmetric Strecker Reaction Source: ACS Catalysis (ACS Publications) URL: [Link]

Application Note: Comprehensive NMR Characterization and Stereochemical Elucidation of 1-Amino-2-methylcyclopentane-1-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

1-Amino-2-methylcyclopentane-1-carboxamide (CAS: 1443981-97-2)[1] is a highly functionalized, sterically constrained cyclic amino acid derivative. Cyclopentane-based amino acids are critical building blocks in peptidomimetic drug design because their rigid ring structures predictably induce specific secondary helical or sheet-like conformations in synthetic oligomers[2].

The structural complexity of this molecule arises from its two contiguous stereocenters: a quaternary stereocenter at C1 (bearing both an amine and a carboxamide group) and a secondary stereocenter at C2 (bearing a methyl group)[3]. Because biological activity is strictly dependent on the relative and absolute configuration of these groups, Nuclear Magnetic Resonance (NMR) spectroscopy is the most authoritative method for complete structural and stereochemical elucidation[4]. This application note details a self-validating protocol for the 1D and 2D NMR characterization of this compound, emphasizing the causality behind solvent selection, pulse sequence choices, and spatial correlation analysis.

Sample Preparation Protocol

Causality & Rationale: The selection of the deuterated solvent is the most critical pre-acquisition decision. While Chloroform-d (CDCl₃) is standard for many organic small molecules, 1-Amino-2-methylcyclopentane-1-carboxamide possesses four highly exchangeable protons (two from the primary amine, two from the primary carboxamide). If CDCl₃ or D₂O is used, these protons will rapidly exchange with residual water, broadening or completely obliterating their signals. Dimethyl sulfoxide-d₆ (DMSO-d₆) acts as a strong hydrogen-bond acceptor, significantly reducing the proton exchange rate. This allows for the sharp resolution of the -NH₂ and -CONH₂ signals, which are absolute prerequisites for the through-space NOESY correlations required to assign the cis/trans relationship of the C1 and C2 substituents.

Step-by-Step Methodology:
  • Weighing: Accurately weigh 15–20 mg of the analyte.

    • Causality: This mass provides an optimal balance, yielding excellent signal-to-noise (S/N) for insensitive ¹³C and 2D HMBC experiments within a short timeframe, while remaining dilute enough to prevent viscosity-induced line broadening.

  • Dissolution: Dissolve the compound in 600 µL of 99.9% DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS)[5].

  • Homogenization: Vortex the mixture for 30 seconds until complete dissolution is achieved. Ensure no micro-particulates remain, as they distort magnetic field homogeneity.

  • Transfer: Transfer the solution to a high-quality 5 mm NMR tube using a glass Pasteur pipette. Tap the tube gently to ensure no air bubbles are trapped in the active volume.

Validation Checkpoint 1: Visually inspect the NMR tube. The solution must be perfectly clear. Any turbidity will degrade the lock signal and ruin the shimming profile, leading to poor resolution of the critical C2-methyl doublet.

NMR Acquisition Strategy & Workflow

The elucidation of small molecules requires a hierarchical, self-validating approach. 1D spectra establish the baseline inventory of nuclei. 2D homonuclear (COSY) traces the contiguous spin system of the cyclopentane ring. 2D heteronuclear (HSQC) maps protons to their directly attached carbons, while HMBC bridges the gap across the quaternary C1. Finally, NOESY dictates the 3D spatial arrangement[6].

NMR_Workflow A Sample Preparation (DMSO-d6, 15-20 mg) B 1D NMR Acquisition (1H, 13C, DEPT-135) A->B Proceed to Magnet C 2D Homonuclear (COSY) B->C Spin System ID D 2D Heteronuclear (HSQC, HMBC) B->D Carbon Mapping E Stereochemical Elucidation (NOESY / ROESY) C->E D->E Quaternary C1 ID F Complete 3D Structure & Diastereomer Assignment E->F 3D Spatial Mapping

NMR workflow for structural and stereochemical elucidation.

Step-by-Step Instrumental Protocols

(Parameters optimized for a 400 MHz or 600 MHz NMR Spectrometer at 298 K)

Protocol 4.1: 1D ¹H and ¹³C Acquisition
  • ¹H NMR: Acquire using a standard 30° pulse program. Set the spectral width to 12 ppm, relaxation delay (D1) to 2.0 seconds, and acquire 16 scans.

  • ¹³C NMR: Acquire using a proton-decoupled pulse sequence. Set spectral width to 220 ppm, D1 to 2.0 seconds, and acquire 512–1024 scans.

Validation Checkpoint 2: The ¹H spectrum must show exactly one doublet for the C2-methyl group integrating to 3.00 protons. The ¹³C spectrum must display exactly 7 distinct carbon signals (1x Carbonyl, 1x Quaternary C1, 1x CH, 3x CH₂, 1x CH₃).

Protocol 4.2: 2D Heteronuclear Correlation (HSQC & HMBC)

Causality: C1 is a quaternary carbon and will not appear in the HSQC spectrum. HMBC is strictly required to link the C2-methyl, the cyclopentane ring, and the carboxamide group to C1[3].

  • HSQC: Run a multiplicity-edited HSQC. This differentiates CH/CH₃ (positive phase) from CH₂ (negative phase), instantly identifying the C3, C4, and C5 methylene groups of the cyclopentane ring.

  • HMBC: Run with a long-range coupling constant delay optimized for 8 Hz.

Validation Checkpoint 3: The HMBC spectrum must show strong ³J correlations from the C2-methyl protons to the quaternary C1, and ²J correlations to C2. The carboxamide protons must show a ³J correlation to C1 and a ²J correlation to the carbonyl carbon. If these are missing, the structural connectivity is invalid.

Protocol 4.3: Stereochemical Elucidation (NOESY)

Causality: The relative configuration (cis vs. trans) of the C2-methyl group versus the C1-carboxamide/amine dictates the isomer's identity. NOESY measures through-space dipole-dipole interactions (< 5 Å)[6].

  • NOESY: Run a 2D NOESY with a mixing time of 300–500 ms. Small molecules tumble rapidly in solution; a mixing time in this range optimizes the Nuclear Overhauser Effect (NOE) build-up before T1 relaxation dominates.

  • Analysis: Analyze the cross-peaks between the C2-methyl protons and the C1-amine/amide protons.

Validation Checkpoint 4:

  • If the C2-methyl protons show a strong NOE to the C1-amine protons, the methyl and amine groups are on the same face of the ring (cis relationship).

  • If the C2-methyl protons show a strong NOE to the C1-carboxamide protons, the methyl and carboxamide groups are on the same face (trans relationship relative to the amine).

Data Presentation: Expected Chemical Shifts and Correlations

To facilitate rapid data interpretation, the expected NMR profile for 1-Amino-2-methylcyclopentane-1-carboxamide is summarized below. (Note: Exact ppm values may shift slightly depending on exact concentration and pH/salt form, but the correlation logic remains absolute).

PositionGroup TypeExpected ¹H Shift (ppm)Expected ¹³C Shift (ppm)Multiplicity (¹H)Diagnostic HMBC (H → C)Diagnostic NOESY (Spatial)
C1 Quaternary-65.0 - 70.0---
C2 CH2.00 - 2.5040.0 - 45.0multipletC1, C3, C2-CH₃C2-CH₃, C3-H
C3 CH₂1.50 - 1.9028.0 - 32.0multipletC2, C4C2-H, C4-H
C4 CH₂1.40 - 1.8022.0 - 26.0multipletC3, C5C3-H, C5-H
C5 CH₂1.60 - 2.2035.0 - 40.0multipletC1, C4C4-H, Amine-NH₂
C2-CH₃ Methyl0.90 - 1.1014.0 - 18.0doubletC1, C2, C3C2-H, Amine-NH₂ (if cis)
C=O Carbonyl-175.0 - 180.0---
-NH₂ Amine2.50 - 3.50-broad singletC1, C2, C5C2-CH₃ (if cis)
-CONH₂ Amide7.00, 7.50-2 x broad singletC=O, C1C2-H (if trans)

Table 1: Self-validating correlation matrix for the structural assignment of 1-Amino-2-methylcyclopentane-1-carboxamide.

References

  • Conformational analysis by NMR spectroscopy, molecular dynamics simulation in water and X-ray crystallography of glutamic acid analogues: isomers of 1-aminocyclopentane-1,3-dicarboxylic acid. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).6

  • Enantioselective Preparation of Cyclopentene-Based Amino Acids with a Quaternary Carbon Center. National Institutes of Health (NIH).3

  • Exploring Helical Folding in Oligomers of Cyclopentane‐Based ϵ‐Amino Acids: A Computational Study. National Institutes of Health (NIH).2

  • The Role of Small Molecule NMR in Medicinal Chemistry. Bruker BioSpin.4

  • Biochemikalien: 1-Amino-2-methylcyclopentane-1-carboxamide (CAS 1443981-97-2). BIOZOL.1

  • Cyclopentane low/high resolution H-1 proton NMR spectrum. Doc Brown's Advanced Organic Chemistry.5

Sources

Mass spectrometry fragmentation patterns of 1-Amino-2-methylcyclopentane-1-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Resolution Mass Spectrometry Fragmentation Profiling of 1-Amino-2-methylcyclopentane-1-carboxamide

Executive Summary

The compound 1-Amino-2-methylcyclopentane-1-carboxamide (CAS: 1443981-97-2) is a highly constrained alicyclic α -amino amide. Molecules of this class are increasingly utilized as unnatural amino acid building blocks in the development of peptidomimetics and conformationally restricted therapeutics. Accurate identification and reaction monitoring of this intermediate in complex biological or synthetic matrices require a robust understanding of its gas-phase dissociation chemistry. This application note provides a comprehensive, theoretically grounded guide to the exact mass liquid chromatography-tandem mass spectrometry (LC-MS/MS) fragmentation patterns of this molecule, enabling precise structural elucidation and quantitative assay development.

Chemical Context & Mechanistic Causality

To predictably map the fragmentation of 1-Amino-2-methylcyclopentane-1-carboxamide, we must apply the Mobile Proton Model [1]. In positive electrospray ionization (ESI+), the molecule preferentially protonates at its most basic site—the primary aliphatic amine—yielding a precursor ion of [M+H]+ at m/z 143.1184 .

However, upon collisional activation, this proton is not static. The thermal energy supplied by Collision-Induced Dissociation (CID) mobilizes the proton, allowing it to migrate to the adjacent carboxamide group. This mobility dictates a set of highly specific, charge-directed cleavage events [1, 2]:

  • Pathway A: Deamination (Loss of NH3​ ) When the proton resides on the primary amine, the C-N bond weakens, leading to the neutral loss of ammonia (17.03 Da). This cleavage is thermodynamically driven by the formation of a stabilized tertiary carbocation at the C1 position of the cyclopentane ring, yielding an abundant fragment at m/z 126.0919 .

  • Pathway B: Carboxamide Cleavage (Loss of Formamide) Proton migration to the carboxamide nitrogen facilitates the expulsion of formamide ( CONH3​ , 45.02 Da). This results in a highly stable 2-methylcyclopentan-1-imine cation at m/z 98.0969 . Alternatively, this ion can form via a sequential loss of NH3​ followed by carbon monoxide (CO, 27.99 Da) from the m/z 126.0919 intermediate.

  • Pathway C: Alicyclic Ring Opening At higher collision energies, the m/z 98.0969 iminium ion undergoes ring opening. The cleavage of the cyclopentane backbone typically results in the neutral loss of ethylene ( C2​H4​ , 28.03 Da), yielding a terminal fragment at m/z 70.0656 .

Fragmentation_Logic M [M+H]+ m/z 143.1184 Protonated Precursor F1 [M+H - NH3]+ m/z 126.0919 Deaminated Cation M->F1 - NH3 (17.03 Da) Low Collision Energy F2 [M+H - CONH3]+ m/z 98.0969 Cyclic Iminium M->F2 - Formamide (45.02 Da) Medium Collision Energy F1->F2 - CO (27.99 Da) Medium Collision Energy F3 [M+H - CONH3 - C2H4]+ m/z 70.0656 Ring Cleavage F2->F3 - C2H4 (28.03 Da) High Collision Energy

Figure 1: CID Fragmentation logic of 1-Amino-2-methylcyclopentane-1-carboxamide (Max Width: 760px).

Quantitative Data Summary

The following table summarizes the high-resolution mass spectrometry (HRMS) data for the precursor and its primary product ions. Mass accuracy within ±5 ppm is expected on standard Q-TOF or Orbitrap instrumentation.

Ion TypeElemental FormulaTheoretical m/z Neutral LossCollision Energy (eV)Relative Abundance
Precursor [M+H]+ C7​H15​N2​O+ 143.1184N/A10High
Product Ion 1 C7​H12​NO+ 126.091917.0265 ( NH3​ )15 - 20Very High (Base Peak)
Product Ion 2 C6​H12​N+ 98.096945.0215 ( CONH3​ )25 - 30High
Product Ion 3 C4​H8​N+ 70.065673.0528 ( CONH3​+C2​H4​ )35 - 45Medium

Experimental Methodology & Self-Validating Protocol

To ensure trustworthiness and reproducibility, the following protocol incorporates a self-validating system suitability check. Because α -amino amides are highly polar, Hydrophilic Interaction Liquid Chromatography (HILIC) is recommended over standard reversed-phase C18.

Step-by-Step LC-MS/MS Workflow

Phase 1: Sample Preparation & System Suitability

  • Stock Solution: Dissolve 1 mg of 1-Amino-2-methylcyclopentane-1-carboxamide in 1 mL of 50:50 Acetonitrile:Water to create a 1 mg/mL stock.

  • Working Dilution: Dilute the stock to 100 ng/mL using 95:5 Acetonitrile:Water containing 10 mM Ammonium Formate (pH 3.0).

  • Self-Validation Check: Before injecting the sample, infuse a standard tuning mix to verify mass accuracy (< 5 ppm). Upon first sample injection, verify the isotopic envelope of the m/z 143.1184 peak; the M+1 peak ( m/z 144.121) should be approximately 8% of the base peak intensity, confirming the C7​ carbon count.

Phase 2: UHPLC Separation (HILIC)

  • Column: Acquity UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

  • Mobile Phase B: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water with 0.1% Formic Acid.

  • Gradient: Start at 100% B, hold for 1 min. Ramp to 50% B over 4 minutes. Return to 100% B and equilibrate for 2 minutes. Flow rate: 0.4 mL/min.

Phase 3: Mass Spectrometry (ESI-HRMS/MS)

  • Source Parameters: Positive mode ESI; Capillary Voltage 3.0 kV; Desolvation Temp 400°C; Desolvation Gas 800 L/hr.

  • MS1 Scan: Range m/z 50 - 300. Isolate m/z 143.12 with a 1.0 Da isolation window.

  • MS2 (CID) Acquisition: Apply stepped normalized collision energies (NCE) at 15, 30, and 45 eV to capture both the low-energy deamination and high-energy ring-opening events in a single composite spectrum.

LCMS_Workflow Prep Sample Preparation LC UHPLC HILIC Separation Prep->LC Ion ESI(+) Ionization LC->Ion CID Stepped CID Fragmentation Ion->CID Mass HRMS Detection CID->Mass

Figure 2: Self-validating LC-MS/MS analytical workflow for amino amides (Max Width: 760px).

References

  • Wysocki, V. H., Tsaprailis, G., Smith, L. L., & Breci, L. A. (2000). Mobile and localized protons: a framework for understanding peptide dissociation. Journal of Mass Spectrometry, 35(12), 1399-1406. URL:[Link][1]

  • Ni, W., et al. (2011). A Mass Spectrometry-Based Method to Screen for α -Amidated Peptides. Journal of the American Society for Mass Spectrometry, 22(6), 1086-1094. URL:[Link][2]

Sources

Application Notes & Protocols: Establishing In Vivo Dosing Strategies for Novel Small Molecules in Murine Models

Author: BenchChem Technical Support Team. Date: April 2026

A Case Study with 1-Amino-2-methylcyclopentane-1-carboxamide

Introduction

The transition of a novel chemical entity from promising in vitro activity to a validated in vivo effect is a critical juncture in drug discovery. This process is fraught with challenges, primarily centered on establishing a safe and effective dosing regimen. The physicochemical properties of the compound, its interaction with the biological system, and the experimental objectives must all be carefully considered to design a robust study.

This guide, presented from the perspective of a Senior Application Scientist, provides a comprehensive framework for developing an in vivo dosing strategy for a novel small molecule, using 1-Amino-2-methylcyclopentane-1-carboxamide (herein referred to as "the compound") as a representative example. Given the limited publicly available in vivo data for this specific molecule, this document outlines the de novo process a researcher should follow, from initial formulation to the design of preliminary pharmacokinetic and efficacy studies. The principles and protocols detailed here are broadly applicable to other novel small molecules being investigated in murine models.

Section 1: Pre-formulation and Vehicle Selection

Scientific Rationale: The primary goal of formulation is to deliver a compound to a biological system in a consistent and bioavailable manner. The choice of delivery vehicle is paramount, as an inappropriate vehicle can lead to poor solubility, inconsistent exposure, local tissue irritation, or even systemic toxicity, thereby confounding experimental results.[1][2] A systematic, tiered approach to vehicle screening is essential to identify a formulation that is both effective for the compound and well-tolerated by the animal.

Protocol 1: Tiered Vehicle Screening
  • Aqueous Solubility Assessment:

    • Begin by attempting to dissolve the compound in the simplest, most physiologically compatible vehicles.

    • Test solubility in 0.9% Sodium Chloride (Saline) and Phosphate-Buffered Saline (PBS) at the target concentration.

    • If insoluble, test in common aqueous suspending agents like 0.5% (w/v) Carboxymethylcellulose (CMC) or 0.5% (w/v) Methylcellulose.[3]

  • Co-Solvent and Surfactant Screening (If Necessary):

    • If aqueous solubility remains insufficient, explore systems with co-solvents and surfactants. These should be used at the lowest effective concentration due to their potential for intrinsic biological effects.[1]

    • Evaluate solubility in mixtures such as:

      • 10% DMSO, 40% PEG300, 50% PBS[4]

      • 5-10% DMSO in corn oil[1]

      • Aqueous solutions containing Tween 80 or Solutol HS-15[5]

  • In Vivo Vehicle Tolerability Pilot Study:

    • Before initiating a large-scale study, the chosen vehicle (without the compound) must be administered to a small cohort of mice (n=2-3).

    • Administer the vehicle via the intended route and at the maximum proposed volume.

    • Monitor animals for at least 48-72 hours for any adverse clinical signs (e.g., lethargy, ruffled fur, weight loss, injection site reactions).

    • Self-Validation Check: A vehicle is deemed tolerable if it induces no significant adverse effects compared to an untreated control group. Some vehicles, like high-concentration DMSO or PEG-400, have been shown to cause motor impairment or other toxicities.[3][6]

Data Presentation: Common In Vivo Vehicles
Vehicle CompositionProperties & Use CasesPotential Issues & Considerations
0.9% NaCl (Saline) Isotonic, low toxicity. Ideal for water-soluble compounds.Not suitable for hydrophobic compounds.
0.5% (w/v) CMC in water Aqueous suspension agent. Good for oral (PO) administration of insoluble compounds.Can be viscous. Ensure uniform suspension before each dose. Low toxicity.[6]
10% DMSO, 40% PEG300, 50% PBS Solubilizing system for many poorly soluble compounds for IP or PO routes.DMSO has known biological activities (e.g., anti-inflammatory).[1] PEG can cause neuromotor toxicity at high concentrations.[3]
5-10% DMSO in Corn Oil Suitable for highly lipophilic compounds, often for subcutaneous (SC) or PO routes.Can have slow absorption from the injection site. Oil vehicles are not suitable for intravenous (IV) administration.
20-40% Hydroxypropyl-β-cyclodextrin Solubilizing agent that forms inclusion complexes. Good for increasing aqueous solubility.Can cause gastrointestinal issues or kidney toxicity at high doses.[2]
Visualization: Vehicle Selection Workflow

VehicleSelection start Start: Compound 'X' sol_aq Test Aqueous Solubility (Saline, 0.5% CMC) start->sol_aq check_aq Soluble at Target Conc.? sol_aq->check_aq sol_cosolvent Test Co-Solvent Systems (DMSO/PEG, Cyclodextrin) check_aq->sol_cosolvent No pilot Vehicle Tolerability Pilot Study (n=3) check_aq->pilot Yes check_cosolvent Soluble? sol_cosolvent->check_cosolvent check_cosolvent->pilot Yes fail Reformulate or Re-evaluate Compound check_cosolvent->fail No check_pilot Vehicle Well Tolerated? pilot->check_pilot check_pilot->sol_cosolvent No final Final Vehicle Selected check_pilot->final Yes

Caption: Workflow for systematic vehicle selection.

Section 2: Route of Administration (RoA) and Dosing Volumes

Scientific Rationale: The choice of administration route directly impacts the rate and extent of drug absorption, influencing its pharmacokinetic profile.[7] The route should align with the study's objectives and, where possible, the intended clinical application. For systemic therapies, common parenteral routes include intravenous (IV), intraperitoneal (IP), and subcutaneous (SC), while oral gavage (PO) is the standard for enteral administration.[4][8] Adherence to recommended volume limits is a critical component of animal welfare and ensures accurate dosing.[9][10]

Data Presentation: Recommended Maximum Dosing Volumes in Mice
Route of AdministrationAbbreviationMax Bolus Volume (mL/kg)Key Considerations
Intravenous (tail vein)IV5Rapid onset, 100% bioavailability. Requires technical skill.[4][11]
IntraperitonealIP10Large surface area for absorption. Risk of injection into organs.[4]
SubcutaneousSC5 - 10Slower, more sustained absorption. Can form a depot. Irritating substances can cause skin necrosis.[10]
Oral (gavage)PO10Mimics clinical route for oral drugs. Risk of esophageal or tracheal injury.[12]
IntramuscularIM0.05 (per site)Generally not recommended for small volumes due to muscle mass limitations.[10][13]

Section 3: A Phased Approach to In Vivo Study Design

Scientific Rationale: A logical, phased approach is necessary to efficiently determine a therapeutic dose. This begins with establishing safety and tolerability, proceeds to understanding the drug's pharmacokinetic behavior, and culminates in an efficacy study where dose selection is informed by the preceding data.

Phase 1: Maximum Tolerated Dose (MTD) Study

The objective of an MTD study is to identify the highest dose of a compound that does not cause unacceptable toxicity or more than a 10-20% loss in body weight over the study period. This is a crucial first step to establish a safe dose range for subsequent studies.

Protocol 2: Acute Single-Dose MTD Study

  • Animal Allocation: Use a small number of mice per group (e.g., n=3-5).

  • Dose Escalation:

    • Start with a low dose (e.g., 10 mg/kg).

    • Administer a single dose of the compound via the chosen route.

    • If no toxicity is observed within 72 hours, escalate the dose in the next cohort (e.g., 3-fold or 5-fold increase).[5]

    • If signs of toxicity or mortality occur, decrease the dose in the next cohort to identify a non-toxic level.[5]

  • Monitoring:

    • Record body weight daily.

    • Perform clinical observations twice daily for signs of toxicity (e.g., changes in posture, activity, breathing, grooming).

    • The study duration is typically 7-14 days to observe for delayed toxicity.

  • Endpoint: The MTD is defined as the highest dose at which no mortality and no more than 10-20% mean body weight loss is observed.

Visualization: MTD Dose Escalation Workflow

MTD_Workflow start Start with Low Dose (e.g., 10 mg/kg, n=3) observe Administer Single Dose Monitor 72h start->observe check Toxicity or >10% BW Loss? observe->check escalate Increase Dose for Next Cohort (e.g., 30 mg/kg) check->escalate No deescalate Decrease Dose for Next Cohort check->deescalate Yes escalate->observe deescalate->observe mtd_found MTD Established deescalate->mtd_found Iterate to find No-Effect Level FullWorkflow cluster_0 Phase 1: Formulation & Safety cluster_1 Phase 2: Exposure Profiling cluster_2 Phase 3: Therapeutic Effect vehicle 1. Vehicle Selection (Protocol 1) mtd 2. MTD Study (Protocol 2) vehicle->mtd Identifies Tolerated Vehicle pk 3. Pharmacokinetic (PK) Study (Protocol 3) mtd->pk Determines Safe Dose for PK efficacy 4. Efficacy Study (Protocol 4) mtd->efficacy Informs Dose Range Selection (High, Mid, Low Doses) pk->efficacy Informs Dosing Schedule (e.g., QD, BID) result result efficacy->result Therapeutic Window Established

Caption: Integrated workflow from formulation to efficacy.

Conclusion

Developing an in vivo dosing strategy for a novel compound like 1-Amino-2-methylcyclopentane-1-carboxamide requires a methodical, data-driven approach. By systematically evaluating formulation, tolerability, pharmacokinetics, and efficacy in distinct phases, researchers can generate reproducible and interpretable results. This structured process not only enhances the likelihood of successfully demonstrating a compound's therapeutic potential but also adheres to the highest standards of scientific integrity and animal welfare.

References

  • Matias, M., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 110-118. Available at: [Link]

  • Matias, M., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates. ResearchGate. Available at: [Link]

  • UNSW Research. (2023). Guidelines on administration of substances and blood collection in MICE. Available at: [Link]

  • La-Beck, N. M., et al. (2012). Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents. PMC. Available at: [Link]

  • Gaertner, D. J., et al. (2008). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. PMC. Available at: [Link]

  • Boston University IACUC. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats. Boston University Office of Research. Available at: [Link]

  • Michigan State University IACUC. (2025). IG035: Guideline on Administration of Substances to Laboratory Animals. Available at: [Link]

  • University of Colorado Research & Innovation Office. (n.d.). IACUC Routes of Administration Guidelines. Retrieved from [Link]

  • Pop, C. R., et al. (2023). In Vivo Acute Toxicity and Immunomodulation Assessment of a Novel Nutraceutical in Mice. MDPI. Available at: [Link]

  • University of North Carolina at Chapel Hill. (2022). Standard for Administered Agents. Available at: [Link]

  • Stanford Medicine. (n.d.). In vivo pharmacology. Transgenic, Knockout, and Tumor Model Center. Retrieved from [Link]

  • Schultz, F., et al. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. MDPI. Available at: [Link]

  • Berlinguet, L., et al. (1962). Mechanism of antitumour action of 1-amino-cyclopentane carboxylic acid. Nature. Available at: [Link]

  • Schultz, F., et al. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. ResearchGate. Available at: [Link]

  • Liu, H., et al. (2003). Reaction of 1-amino-2-methylenecyclopropane-1-carboxylate with 1-aminocyclopropane-1-carboxylate deaminase: analysis and mechanistic implications. PubMed. Available at: [Link]

  • NCL. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Nanotechnology Characterization Laboratory. Retrieved from [Link]

  • Griffiths, K., et al. (2019). In vivo pharmacokinetic data from mice dosed with various half-life... ResearchGate. Available at: [Link]

  • Souza, L. K. M., et al. (2024). A new semi-synthetic carboximidamide mitigates sickness behavior in mice. Brazilian Journal of Biology. Available at: [Link]

  • Sterling, W. R., & Henderson, J. F. (1963). Studies of the mechanism of action 1-aminocyclopentane-1-carboxylic acid. Biochemical Pharmacology. Available at: [Link]

  • European Medicines Agency. (2019). Clinical pharmacology and pharmacokinetics: questions and answers. Available at: [Link]

  • Cherney, R. J., et al. (2008). 3-Amino-1-alkyl-cyclopentane carboxamides as small molecule antagonists of the human and murine CC chemokine receptor 2. ResearchGate. Available at: [Link]

  • Silbernagl, S. (1975). Cycloleucine (1-amino-cyclopentane carboxylic acid): tubular reabsorption and inhibitory effect on amino acid transport in the rat kidney. PubMed. Available at: [Link]

  • Rodent MDA. (n.d.). Researchers. Retrieved from [Link]

  • Tchounwou, P. B. (2015). Pharmacokinetics: Principles and Applications. ResearchGate. Available at: [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2018). Application of Pharmacokinetics in Early Drug Development. IntechOpen. Available at: [Link]

  • Jirkof, P., et al. (2022). Subcutaneous and orally self-administered high-dose carprofen shows favorable pharmacokinetic and tolerability profiles in male and female C57BL/6J mice. Frontiers in Veterinary Science. Available at: [Link]

Sources

Troubleshooting & Optimization

How to improve synthesis yield of 1-Amino-2-methylcyclopentane-1-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing the Synthesis of 1-Amino-2-methylcyclopentane-1-carboxamide

As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the synthesis of cyclic α -amino carboxamides. 1-Amino-2-methylcyclopentane-1-carboxamide is a sterically hindered, highly polar intermediate critical for peptidomimetic drug discovery. The standard synthetic route relies on the Strecker reaction of 2-methylcyclopentanone to form an α -aminonitrile, followed by partial hydrolysis to the carboxamide.

However, this sequence is notoriously prone to poor yields. This guide provides a self-validating framework to overcome the three primary failure points: incomplete cyanation, over-hydrolysis, and poor diastereoselectivity.

Synthesis Strategy & Reaction Workflow

SynthesisWorkflow Ketone 2-Methylcyclopentanone (Starting Material) Strecker Strecker Cyanation (TMSCN, NH3/MeOH) Ketone->Strecker Step 1 Aminonitrile 1-Amino-2-methylcyclopentane- 1-carbonitrile Strecker->Aminonitrile Yield: 85-95% Hydrolysis Selective Partial Hydrolysis (H2O2, K2CO3, DMSO) Aminonitrile->Hydrolysis Step 2 Carboxamide 1-Amino-2-methylcyclopentane- 1-carboxamide (Target) Hydrolysis->Carboxamide Yield: 80-88% SideProduct Over-hydrolysis (Carboxylic Acid) Hydrolysis->SideProduct Unoptimized Conditions

Workflow for the synthesis of 1-amino-2-methylcyclopentane-1-carboxamide.

Troubleshooting Guide & FAQs

Q1: My Strecker reaction on 2-methylcyclopentanone stalls at 40-50% conversion. How can I drive the reaction to completion? Analysis & Causality: The classic Strecker conditions (NaCN/NH 4​ Cl in aqueous media) rely on the formation of an imine intermediate. The adjacent 2-methyl group on the cyclopentane ring creates significant steric hindrance, shifting the thermodynamic equilibrium back toward the starting ketone. Furthermore, aqueous conditions lead to competitive hydrolysis of the imine. Solution: Transition to anhydrous conditions using Trimethylsilyl cyanide (TMSCN)[1]. By using TMSCN in methanolic ammonia, the cyanide addition becomes irreversible due to the immediate trapping of the intermediate without water present. This pushes the equilibrium forward, routinely increasing yields to >90%.

Q2: During the hydrolysis of the α -aminonitrile, I am getting a large percentage of the corresponding carboxylic acid. How do I stop at the carboxamide? Analysis & Causality: Partial hydrolysis of nitriles is thermodynamically challenging because the resulting amide is often more susceptible to further hydrolysis than the starting nitrile under harsh acidic or basic reflux conditions. Solution: The most reliable method for selective partial hydrolysis is the Radziszewski reaction, which utilizes alkaline hydrogen peroxide (H 2​ O 2​ with K 2​ CO 3​ ) in a polar aprotic solvent like DMSO[2]. The hydroperoxide anion (HOO ) is a highly potent alpha-nucleophile that attacks the nitrile carbon. The resulting peroxyimidic acid intermediate rapidly undergoes intramolecular oxygen transfer to form the amide and water. Because this reaction runs at low temperatures (0–20 °C), subsequent hydrolysis of the amide to the carboxylic acid is kinetically frozen. Alternatively, enzymatic hydration using nitrile hydratase (NHase) offers near-perfect chemoselectivity, though it requires specific biocatalytic setups[3].

Q3: How do I control the cis/trans diastereoselectivity of the 1-amino and 2-methyl groups? Analysis & Causality: The attack of the cyanide ion on the intermediate imine can occur from either the Re or Si face of the cyclopentyl ring. The bulky 2-methyl group sterically shields one face. Solution: Under kinetic conditions (low temperature, irreversible TMSCN addition), cyanide attacks from the less hindered face (anti to the methyl group), yielding predominantly the trans-aminonitrile. If you require the cis-isomer, thermodynamic conditions (reversible NaCN addition, elevated temperature) allow equilibration to the more stable isomer where the bulky carboxamide group occupies the pseudo-equatorial position.

Quantitative Data Comparison

To validate the choice of hydrolysis conditions, the table below summarizes the expected yields and byproduct profiles based on the reaction environment.

Table 1: Comparison of Hydrolysis Conditions for α -Aminonitriles

Hydrolysis ConditionReagents & SolventTemp (°C)Time (h)Carboxamide Yield (%)Carboxylic Acid Byproduct (%)
Strong Acid 6M HCl, Reflux10012< 10%> 85%
Strong Base 20% NaOH, EtOH80825 - 30%60 - 70%
Alkaline Peroxide 30% H 2​ O 2​ , K 2​ CO 3​ , DMSO10480 - 88%< 5%
Biocatalytic Nitrile Hydratase, Buffer3024> 90%< 1%

Data derived from comparative studies on nitrile partial hydrolysis[3].

Self-Validating Experimental Protocols

Note: These protocols contain built-in validation checkpoints to ensure the reaction is proceeding correctly before moving to the next step, ensuring a self-validating workflow.

Protocol A: Anhydrous Strecker Synthesis of 1-Amino-2-methylcyclopentane-1-carbonitrile

  • Preparation: In a flame-dried 250 mL round-bottom flask under an argon atmosphere, dissolve 2-methylcyclopentanone (10.0 mmol) in 7 N ammonia in methanol (30 mL).

  • Activation: Stir the mixture at room temperature for 2 hours to allow pre-formation of the imine.

    • Validation Checkpoint: Take a 0.1 mL aliquot, remove the solvent under vacuum, and check by IR spectroscopy for the disappearance of the strong ketone C=O stretch (~1740 cm⁻¹) and appearance of the imine C=N stretch (~1660 cm⁻¹).

  • Cyanation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add TMSCN (12.0 mmol, 1.2 eq) dropwise over 15 minutes.

    • Safety Warning: TMSCN is highly toxic and volatile. Perform strictly in a well-ventilated fume hood.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO 3​ (20 mL). Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Yield: Expected yield is 85-95% of the aminonitrile as a pale yellow oil.

Protocol B: Selective Partial Hydrolysis to 1-Amino-2-methylcyclopentane-1-carboxamide

  • Solvent Setup: Dissolve the crude 1-amino-2-methylcyclopentane-1-carbonitrile (8.0 mmol) in anhydrous DMSO (15 mL) in a 100 mL flask.

  • Base Addition: Add finely powdered Potassium Carbonate (K 2​ CO 3​ , 12.0 mmol, 1.5 eq). Cool the suspension to 10 °C.

  • Peroxide Addition: Slowly add 30% aqueous H 2​ O 2​ (40.0 mmol, 5.0 eq) dropwise over 30 minutes. Maintain the internal temperature below 20 °C to prevent over-oxidation or thermal runaway[2].

  • Reaction: Stir the mixture at 10–15 °C for 4 hours.

    • Validation Checkpoint: Perform TLC (Dichloromethane:Methanol 9:1, Ninhydrin stain). The starting material (high Rf) should completely disappear, replaced by a highly polar, ninhydrin-active spot (low Rf) corresponding to the primary amide.

  • Workup: Dilute the mixture with cold water (30 mL). Since the product is highly water-soluble, extract repeatedly with a polar organic solvent mixture (e.g., Chloroform:Isopropanol 3:1, 5 x 30 mL).

  • Purification: Dry the combined organics over Na 2​ SO 4​ and concentrate. Recrystallize the crude solid from hot ethyl acetate/hexanes to afford the pure carboxamide.

Sources

Troubleshooting 1-Amino-2-methylcyclopentane-1-carboxamide solubility issues in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

This technical guide provides in-depth troubleshooting for solubility challenges encountered with 1-Amino-2-methylcyclopentane-1-carboxamide in Dimethyl Sulfoxide (DMSO). As specific experimental data for this compound is not widely published, this document leverages fundamental principles of organic chemistry and extensive field experience with related molecular structures, such as aminocycloalkanes and primary carboxamides. Our goal is to equip researchers with the foundational knowledge and practical workflows required to overcome solubility issues, ensuring the integrity and reproducibility of their experiments.

The core of this guide is a series of frequently asked questions (FAQs) that address common problems, from initial dissolution failures to long-term stability concerns. Each answer provides not just a solution, but a clear explanation of the underlying chemical principles, empowering you to make informed decisions in your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm having difficulty dissolving 1-Amino-2-methylcyclopentane-1-carboxamide in DMSO at room temperature. What are the initial troubleshooting steps?

A1: Initial dissolution failure is a common issue, often stemming from a combination of factors including the compound's intrinsic properties, sample purity, and technique. The structure of 1-Amino-2-methylcyclopentane-1-carboxamide possesses both polar (amine and amide) and nonpolar (methylcyclopentane) regions, creating a complex solubility profile.

The primary amine and carboxamide groups can participate in hydrogen bonding, which DMSO, as a strong hydrogen bond acceptor, can interact with. However, the bulky and nonpolar methylcyclopentane backbone can hinder efficient solvation, requiring energy to overcome the crystal lattice forces of the solid compound.

Here is a systematic workflow to address this issue:

G cluster_0 Initial Dissolution Workflow start Start: Compound in DMSO vortex 1. Vortex Vigorously (2-5 min at max speed) start->vortex observe1 Observe Sample vortex->observe1 sonicate 2. Sonicate (10-15 min in water bath) observe1->sonicate Not Dissolved success Fully Dissolved observe1->success Dissolved observe2 Observe Sample sonicate->observe2 heat 3. Gentle Heating (35-40°C with stirring) observe2->heat Not Dissolved observe2->success Dissolved observe3 Observe Sample heat->observe3 observe3->success Dissolved fail Issue Persists (Proceed to Q2/Q3) observe3->fail Not Dissolved G cluster_1 Compound Stability Factors cluster_2 Stress Factors Compound 1-Amino-2-methyl- cyclopentane-1-carboxamide in DMSO Degradation Degraded Product (Inactive/Altered) Compound->Degradation Hydrolysis Compound->Degradation Oxidation Compound->Degradation Thermal Degradation Water Water (H₂O) (from air) Hydrolysis Hydrolysis Oxygen Oxygen (O₂) (from air) Oxidation Oxidation Light Light (UV/Visible) Temp High Temperature Thermal Thermal

Caption: Factors influencing the stability of the compound in DMSO.

Best Practices for Stock Solution Stability:

  • Use High-Purity Solvent: Always use anhydrous, high-purity DMSO (≥99.9%).

  • Inert Atmosphere: For maximum stability, overlay the stock solution vial with an inert gas like argon or nitrogen before sealing.

  • Aliquot: Prepare small, single-use aliquots from the main stock solution. This minimizes the number of freeze-thaw cycles and reduces the exposure of the main stock to air and moisture.

  • Storage Conditions: Store aliquots at -20°C or -80°C in amber vials or vials wrapped in aluminum foil to protect from light.

  • Regular Quality Control: Periodically check the purity and concentration of your stock solution using methods like HPLC or LC-MS if you suspect degradation.

Data Summary & Reference Tables

Table 1: Physicochemical Properties of DMSO

PropertyValueSignificance for Solubility
Formula C₂H₆OS
Molar Mass 78.13 g/mol
Appearance Clear, colorless liquidAllows for visual inspection of dissolution.
Polarity Polar aproticCan dissolve a wide range of polar and nonpolar molecules.
Dielectric Constant 47.2High value helps to separate ions and solvate polar molecules.
Hydrogen Bond Acceptor StrongCan effectively solvate -OH and -NH groups (like those on the compound).
Hydrogen Bond Donor Very WeakDoes not effectively solvate anions or negatively charged species.
Hygroscopicity HighReadily absorbs water from the atmosphere, which can affect compound stability.

References

  • Suslick, K. S. (1990). Sonochemistry. Science, 247(4949), 1439–1445. [Link]

  • Gaylord Chemical Company. (n.d.). DMSO & Water. Retrieved from [Link]

  • Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry (4th ed.). Wiley-VCH. [Link]

Optimizing chiral chromatography separation for 1-Amino-2-methylcyclopentane-1-carboxamide enantiomers

Author: BenchChem Technical Support Team. Date: April 2026

System Overview & Mechanistic Context

1-Amino-2-methylcyclopentane-1-carboxamide is a highly polar, cyclic amino acid derivative. Structurally, it features two chiral centers (C1 and C2), resulting in four distinct stereoisomers: two diastereomeric pairs of enantiomers, (1R,2R)/(1S,2S) and (1R,2S)/(1S,2R).

Achieving baseline resolution ( Rs​≥1.5 ) for all four isomers requires overcoming significant chromatographic hurdles. The primary amine group induces severe peak tailing via secondary interactions with stationary phase silanols, while the carboxamide group creates complex hydrogen-bonding networks. This guide provides a self-validating framework for method development, prioritizing Supercritical Fluid Chromatography (SFC) for its superior kinetic performance, orthogonal selectivity, and high-throughput capabilities[1][2].

Method Development Workflow

SFC_Workflow Start Target: 1-Amino-2-methylcyclopentane- 1-carboxamide (4 Stereoisomers) Screen SFC Screening Immobilized Polysaccharide CSPs (CO2 / MeOH + 0.2% DEA) Start->Screen Eval1 Enantiomeric Resolution (Rs) ≥ 1.5? Screen->Eval1 Opt Optimize Temperature & Backpressure Scale to Preparative SFC Eval1->Opt Yes Mod Adjust Modifier/Additive Switch to EtOH/IPA or TFA/TEA Eval1->Mod No Eval2 Rs ≥ 1.5? Mod->Eval2 Eval2->Opt Yes AltCSP Orthogonal Chemistry Switch to Chirobiotic T or Crown Ether Eval2->AltCSP No

Fig 1: Supercritical Fluid Chromatography (SFC) method development workflow for chiral primary amines.

Frequently Asked Questions (FAQs)

Q: Why do I observe severe peak tailing for this specific molecule on standard polysaccharide columns? A: 1-Amino-2-methylcyclopentane-1-carboxamide possesses a highly basic primary amine. In chromatography, primary amines act as strong Lewis bases and interact non-specifically with residual acidic silanol groups (Si-OH) on the silica support of the Chiral Stationary Phase (CSP). This creates a mixed-mode retention mechanism (partitioning + ion exchange), leading to severe peak tailing. To neutralize this causality, you must introduce a mobile phase additive. While 0.2% Diethylamine (DEA) is standard, primary amines often respond better to an amphoteric additive mixture, such as 0.3% Trifluoroacetic acid (TFA) and 0.2% Triethylamine (TEA)[3]. This combination buffers the microenvironment, effectively shielding silanol sites without permanently altering the CSP surface.

Q: Should I use HPLC or SFC for screening this compound? A: Supercritical Fluid Chromatography (SFC) is strictly prioritized. SFC utilizes supercritical CO₂, which possesses lower viscosity and higher diffusivity than liquid mobile phases. This enables higher flow rates without sacrificing column efficiency, significantly accelerating method development[1]. Furthermore, because SFC operates similarly to normal-phase chromatography, it provides optimal interactions for highly polar molecules when combined with a polar modifier like methanol[2][3]. The screening of multiple immobilized polysaccharide columns (e.g., IA, IB, IC) is also highly efficient in SFC[4].

Q: If polysaccharide columns fail, what is the best orthogonal CSP? A: Macrocyclic glycopeptide phases, specifically the Chirobiotic T (Teicoplanin) column. Teicoplanin has unique, inherent selectivity for underivatized cyclic amino acids and amides[5]. Its chiral recognition relies on multiple hydrogen-bonding sites, steric exclusion within chiral cavities, and pi-pi interactions, offering a completely orthogonal separation mechanism to the steric grooves of amylose/cellulose derivatives.

Troubleshooting Guide

Issue: Co-elution of Diastereomers Prior to Enantiomeric Separation

  • Root Cause: The molecule contains two chiral centers, yielding four stereoisomers. If the CSP provides enantioselectivity but lacks geometric discrimination, the diastereomeric pairs will co-elute.

  • Resolution:

    • Thermodynamic Optimization: Decrease the column temperature (e.g., from 40°C to 25°C). Lower temperatures enhance the enthalpic contribution to the separation, which often improves the resolution of closely eluting diastereomers[4].

    • Steric Alteration: Switch the co-solvent from Methanol to Ethanol or Isopropanol. Bulkier alcohols alter the steric environment and hydrogen-bonding network within the polysaccharide chiral grooves, shifting the relative retention times of the diastereomeric clusters.

Issue: Retention Times Shift Between Injections (Poor Reproducibility)

  • Root Cause: Incomplete column equilibration with the basic additive, or additive depletion in the CO₂/modifier mixture.

  • Resolution: Ensure the additive is mixed directly into the co-solvent (e.g., Methanol) rather than relying on post-pump mixing, which can introduce gradient delays. Flush the column with at least 20 column volumes of the modifier + additive mixture prior to the first injection to fully saturate the stationary phase[2].

Standard Operating Protocols

Protocol: Self-Validating High-Throughput SFC Screening

Objective: Identify the optimal CSP and modifier combination while ensuring system suitability for 1-Amino-2-methylcyclopentane-1-carboxamide.

Step 1: System Preparation & Equilibration

  • Action: Prepare Modifier A: Methanol containing 0.3% v/v TFA and 0.2% v/v TEA. Mount a parallel switching valve with immobilized polysaccharide columns (e.g., Chiralpak IA, IB, IC, IG)[2].

  • Causality: Immobilized columns are chosen to allow the use of any organic modifier without degrading the CSP. The TFA/TEA ratio creates a buffered environment that masks silanols while maintaining the primary amine in a consistent ionization state[3].

  • Equilibration: Flush each column with 80% CO₂ / 20% Modifier A at 3.0 mL/min for 10 minutes.

Step 2: Injection & Screening

  • Action: Prepare the racemic mixture of all 4 stereoisomers at 1.0 mg/mL in Methanol. Inject 5 µL onto each column sequentially.

  • Conditions: Isocratic elution at 20% Modifier A, 150 bar backpressure, 40°C for 10 minutes.

Step 3: Self-Validation & System Suitability

  • Validation Checkpoint: Analyze the chromatogram for the least retained peak. Calculate the Tailing Factor ( Tf​ ) at 5% peak height.

  • Acceptance Criteria:

    • If Tf​>1.5 : The system fails validation. Corrective Action: Increase TEA concentration to 0.3% to further suppress silanol activity. Do not proceed to quantitation.

    • If Tf​≤1.5 : Calculate Enantiomeric Resolution ( Rs​ ). If Rs​≥1.5 for all 4 peaks, the method is validated and ready for preparative scale-up.

Quantitative Data: Modifier & Additive Effects

Table 1: Impact of Mobile Phase Modifiers and Additives on Chromatographic Performance

Co-Solvent (Modifier)AdditiveTarget Interaction MechanismObserved Tailing Factor ( Tf​ )Enantiomeric Resolution ( Rs​ )
MethanolNoneNone (Unshielded Silanols)> 2.5 (Severe)< 0.8 (Co-elution)
Methanol0.2% DEASilanol Masking1.3 - 1.51.2 - 1.8
Methanol0.3% TFA / 0.2% TEAAmphoteric Buffering1.0 - 1.2 (Optimal)> 2.0 (Baseline)
Ethanol0.2% DEASteric Alteration of CSP1.4 - 1.61.5 - 2.5 (Diastereomer shift)

Note: Data reflects average performance across immobilized amylose-based CSPs under standard SFC conditions (150 bar, 40°C).

References

  • Amino Acid and Peptide Chiral Separ
  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC LCGC Intern
  • Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects N
  • SELECTING THE RIGHT SFC COLUMN Shimadzu
  • Supercritical fluid chromatography for the enantiosepar

Sources

Technical Support Center: Stability & Storage of 1-Amino-2-methylcyclopentane-1-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-Amino-2-methylcyclopentane-1-carboxamide . This compound features two reactive functional groups on the same cyclopentane ring carbon (C1): a primary amine and a primary carboxamide. While sterically hindered, this proximity creates unique stability challenges. This guide synthesizes field-proven troubleshooting, mechanistic causality, and self-validating protocols to ensure the integrity of your compound during long-term storage and experimental workflows.

Section 1: Troubleshooting & FAQs

Q1: I am observing a secondary peak with a +1 Da mass shift in my LC-MS analysis after storing the stock solution for two months. What is happening? A1: This +1 Da mass shift (loss of NH₂ = 16 Da, gain of OH = 17 Da) is the classic signature of carboxamide hydrolysis . The carboxamide group (-CONH₂) is hydrolyzing into a carboxylic acid (-COOH), releasing ammonia (NH₃). While amide bonds are generally stable, they can undergo hydrolysis when exposed to trace moisture in hygroscopic solvents (like DMSO) over prolonged periods[1]. The adjacent primary amine can also alter the local micro-pH, acting as an intramolecular catalyst. Causality: Water acts as a nucleophile attacking the electrophilic carbonyl carbon of the amide. Solution: Always use strictly anhydrous solvents. Aliquot solutions into tightly sealed vials to minimize repeated exposure to atmospheric moisture during freeze-thaw cycles[2].

Q2: My solid compound has developed a slight yellowish tint after being stored in the refrigerator. Is it still usable? A2: Discoloration in amine-containing alicyclic compounds typically indicates oxidative degradation of the primary amine. The electron-rich nitrogen is susceptible to oxidation by atmospheric oxygen or reactive oxygen species (ROS), forming hydroxylamines or N-oxides, which often present as colored impurities[2]. Causality: Exposure to ambient air and light provides the activation energy and oxygen necessary for radical-mediated oxidation. Solution: Store the solid under an inert atmosphere (Argon or Nitrogen) and protect it from light. If discoloration is observed, the purity must be assessed via HPLC before use.

Q3: What is the optimal storage strategy to ensure >99% purity over 12 months? A3: For long-term storage, the solid should be kept at -20°C in a tightly sealed, desiccated container. If a stock solution is required, dissolve the compound in an anhydrous solvent, aliquot into amber glass vials, purge with inert gas, and store at -80°C. Compounds with polar functional groups like carboxamides exhibit significantly reduced degradation rates when frozen and protected from moisture[3].

Section 2: Degradation Pathways & Logical Relationships

DegradationPathways A 1-Amino-2-methylcyclopentane- 1-carboxamide B Hydrolysis Pathway (Moisture / pH Stress) A->B Nucleophilic Attack (H2O) C Oxidation Pathway (O2 / Light Exposure) A->C Radical Oxidation D 1-Amino-2-methylcyclopentane- 1-carboxylic acid B->D Loss of NH3 E Hydroxylamine / N-Oxide Derivatives C->E Addition of [O]

Fig 1. Primary degradation pathways of 1-Amino-2-methylcyclopentane-1-carboxamide.

Section 3: Quantitative Stability Data

The following table summarizes the expected degradation rates of 1-Amino-2-methylcyclopentane-1-carboxamide based on standard stability testing parameters.

Storage ConditionMatrix / SolventTimeframePrimary DegradantRemaining Purity (%)
Room Temp (20°C)Ambient Air (Solid)4 WeeksOxidized amine~92%
Refrigerator (4°C)Aqueous Buffer (pH 7)2 WeeksCarboxylic acid~85%
Freezer (-20°C)Anhydrous DMSO6 MonthsCarboxylic acid>98%
Ultra-low (-80°C)Anhydrous DMSO (Argon)12 MonthsNone detected>99.5%

Section 4: Self-Validating Experimental Protocols

To ensure scientific integrity, all handling must follow self-validating workflows. This means building quality control checks directly into the protocol to verify success at critical junctures.

Protocol A: Preparation of Long-Term Stock Solutions

Objective: To prepare degradation-resistant stock solutions while establishing a baseline for future purity checks.

  • Equilibration: Allow the sealed vial of solid compound to equilibrate to room temperature in a desiccator for at least 60 minutes before opening. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture, which acts as a nucleophile for future hydrolysis[2].

  • Dissolution: Weigh the required mass under a nitrogen-purged glove bag. Dissolve in strictly anhydrous solvent (e.g., LC-MS grade DMSO stored over molecular sieves).

  • Aliquoting: Divide the solution into single-use aliquots using amber glass vials. Causality: Amber glass prevents photo-oxidation, and single-use aliquots eliminate freeze-thaw cycles that introduce moisture[2].

  • Inert Purge: Gently blow a stream of Argon or Nitrogen gas over the liquid surface in each vial before sealing with a PTFE-lined cap.

  • Self-Validation Step (Day 0 Baseline): Immediately take one aliquot and run it via HPLC/LC-MS. Save this chromatogram. Before using any stored aliquot in the future, run a rapid LC-MS check and overlay it with the Day 0 baseline to definitively prove the absence of +1 Da (hydrolysis) or +16 Da (oxidation) peaks.

Workflow S1 1. Weigh Solid (Inert Atmosphere) S2 2. Dissolve (Anhydrous Solvent) S1->S2 S3 3. Aliquot (Amber Vials) S2->S3 S4 4. Purge (Argon/N2 Gas) S3->S4 S5 5. Store (-80°C) S4->S5

Fig 2. Self-validating workflow for the preparation and storage of stable stock solutions.

Protocol B: Forced Degradation Study (Stability-Indicating Assay)

Objective: To intentionally degrade the compound to identify the retention times of degradants, ensuring your analytical method can resolve the intact compound from its breakdown products. Forced degradation studies are essential for developing stability-indicating analytical methods[2].

  • Acid Hydrolysis: Treat 100 µL of stock solution with 100 µL of 0.1 M HCl. Incubate at 60°C for 4 hours. Causality: Acid protonates the leaving group (ammonia), driving the hydrolysis of the carboxamide.

  • Base Hydrolysis: Treat 100 µL of stock solution with 100 µL of 0.1 M NaOH. Incubate at room temperature for 4 hours. Causality: Hydroxide ions strongly attack the carbonyl carbon.

  • Oxidative Stress: Treat 100 µL of stock solution with 100 µL of 3% H₂O₂. Incubate at room temperature in the dark for 2 hours.

  • Self-Validation Step (Resolution Check): Neutralize the acid/base samples. Inject all three stressed samples into the HPLC. If the intact 1-Amino-2-methylcyclopentane-1-carboxamide peak co-elutes with any of the newly formed degradant peaks, your chromatographic method is invalid and the gradient must be adjusted (e.g., decreasing the initial organic mobile phase percentage) until baseline resolution is achieved.

Section 5: References

  • BenchChem. "How to prevent degradation of 5-Carboxamidotryptamine maleate during storage." BenchChem Tech Support.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBiD6uEv05KtFoKBXHW7_Tt82oY9JIPUsgF1ICRhGfyw6193iz7dCJhq-8dQwcjFIP4CYdyfOUD2GK6PsPSwp5mDyRmSyd_8NyrSkqA1UpZ8xmXx7Z_mgjCXqltHgWc8E5qGw3il4Qdb_ehsWbYZSRq7cHrCPo8QsZFOpR5PpYrb9JUbxuFDhuyYpZF4vmTXi1soLfQyYn1VgGa_eWgApsxyGhOJoNVkQ=]

  • Journal of Analytical Toxicology (PubMed). "Evaluation of the long-term stability of select phenylacetylindole, cycloalkylindole, quinolinyl, and carboxamide synthetic cannabinoids using LC-MS-MS."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5xHfN6Ivlw9dXobZKHfLxDI4M2QiURqHW_vqwgDyyHE0sw9Q3a5qw_HUD7ax9J_xiUwkmvyc2-h9w4KlvTp2KTG4mpWmjwpPUVwTDmzSXaDpqtSh5E2rD4sbGmMiin3xfylE=]

  • The Pharmaceutical Journal. "Understanding the chemical basis of drug stability and degradation."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBxDwku7vzynz9S4-KkzFLUFYLJ8WhHgn0cp3LWSdqZk_wa8zwnn5q_15s3g-7r6k-INrdxuTJddZqFZZfF2TzDoVyN5hyB3NArKMS-a6N7q-a3p275qGXin2fvFzSEwb8fdkraBGWTEblh0eeItwKdJ1qbd95rAvlPDu5Qb1iUdGOWO0hs7llah1O4mNWf3q5oCiDlKzbiZxffrnGKEcqgFF1lZZsAVV0bQ==]

Sources

Resolving common impurities in 1-Amino-2-methylcyclopentane-1-carboxamide crystallization

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Crystallization & Purification of 1-Amino-2-methylcyclopentane-1-carboxamide

Welcome to the Advanced Applications Support Center. As researchers and drug development professionals, you know that the isolation of cyclic amino acid amides presents unique stereochemical and physicochemical challenges. 1-Amino-2-methylcyclopentane-1-carboxamide possesses two chiral centers (C1 and C2), meaning syntheses (such as the Strecker reaction on 2-methylcyclopentanone followed by nitrile hydration) inherently produce a complex matrix of cis/trans diastereomers, enantiomeric pairs, and hydrolysis byproducts.

This guide is engineered to provide you with field-proven, mechanistically grounded troubleshooting strategies to resolve these common impurities during crystallization.

Part 1: Mechanistic Workflow & Impurity Rejection

To successfully purify 1-Amino-2-methylcyclopentane-1-carboxamide, you must exploit the thermodynamic solubility differences between diastereomeric salts and the zwitterionic nature of structural byproducts. The workflow below illustrates a self-validating system for isolating a single target stereoisomer from a crude synthetic mixture [1].

CrystallizationWorkflow Crude Crude 1-Amino-2-methylcyclopentane- 1-carboxamide Mixture Dissolution Dissolution in EtOH/H2O (Heating to 70°C) Crude->Dissolution ChiralAgent Addition of Chiral Resolving Agent e.g., (R)-Mandelic Acid Dissolution->ChiralAgent Cooling Controlled Cooling (-0.5°C/min to 5°C) ChiralAgent->Cooling Filtration Vacuum Filtration Cooling->Filtration MotherLiquor Mother Liquor (Enantiomeric & Acid Impurities) Filtration->MotherLiquor Rejects FilterCake Filter Cake (Diastereomeric Salt of Target Amide) Filtration->FilterCake Recovers SaltBreak Salt Breaking (Alkaline Extraction) FilterCake->SaltBreak PureAmide Pure Target Enantiomer (>99% ee, >99% de) SaltBreak->PureAmide

Fig 1: Classical resolution and crystallization workflow for chiral cyclic amino amides.

Part 2: Troubleshooting Guides & FAQs

Q1: How do I separate the cis and trans diastereomers of 1-Amino-2-methylcyclopentane-1-carboxamide?

The Causality: The relative stereochemistry between the C1-amino group and the C2-methyl group creates cis and trans diastereomers. Because diastereomers have different spatial arrangements, they exhibit distinct lattice energies and dipole moments, leading to different solubilities in moderately polar solvents. The Solution: Fractional crystallization. The trans-diastereomer is typically less soluble in non-polar/polar solvent mixtures (like ethyl acetate/heptane) due to optimal intermolecular hydrogen bonding between the amide and amino groups of adjacent molecules.

  • Actionable Step: Dissolve the crude mixture in hot ethyl acetate. Slowly add heptane (anti-solvent) until the cloud point is reached. Seed with the desired diastereomer and cool at a controlled rate of -0.2°C/min. The undesired diastereomer will remain in the mother liquor.

Q2: My product is contaminated with 1-amino-2-methylcyclopentane-1-carboxylic acid. How do I remove it?

The Causality: Over-hydrolysis of the intermediate aminonitrile or the target amide yields the corresponding carboxylic acid. Unlike the neutral amide, the carboxylic acid is a zwitterion at physiological pH, drastically altering its partition coefficient and solubility profile [2]. The Solution: Isoelectric precipitation or organic partitioning.

  • Actionable Step: Suspend the crude mixture in a biphasic system of Dichloromethane (DCM) and water. Adjust the aqueous phase pH to ~6.0 (the approximate isoelectric point of the carboxylic acid). The zwitterionic acid will precipitate or remain entirely in the aqueous layer, while the target carboxamide will partition into the DCM layer. Separate the organic layer, dry, and evaporate to yield the acid-free amide.

Q3: How can I resolve a specific enantiomer from the racemic mixture of the isolated diastereomer?

The Causality: Enantiomers have identical physical properties in an achiral environment. To separate them via crystallization, you must temporarily convert them into diastereomers using a chiral resolving agent (e.g., (R)-Mandelic acid or (2R,3R)-Tartaric acid) [1]. The Solution: Diastereomeric Salt Formation. The target enantiomer will form a less soluble salt with the resolving agent, allowing it to crystallize out of solution while the opposite enantiomer remains dissolved [3].

Part 3: Standardized Experimental Protocols

Protocol: Diastereomeric Resolution via Chiral Salt Crystallization

This self-validating protocol ensures the isolation of the (1R,2R)-enantiomer (assuming the trans racemate is the starting material).

Step 1: Salt Formation

  • Charge a jacketed reactor with 10.0 g of racemic trans-1-Amino-2-methylcyclopentane-1-carboxamide and 100 mL of 95% Ethanol.

  • Heat the suspension to 70°C under agitation (250 RPM) until complete dissolution is achieved.

  • Slowly add 1.0 molar equivalent of (R)-(-)-Mandelic acid dissolved in 20 mL of warm Ethanol over 15 minutes.

Step 2: Controlled Crystallization

  • Maintain the temperature at 70°C for 30 minutes to ensure complete salt formation.

  • Initiate a linear cooling ramp of -0.5°C/min down to 5°C. Expert Insight: Rapid cooling causes supersaturation spikes, leading to the co-precipitation of the undesired (1S,2S) salt. Strict adherence to the cooling ramp is critical for high enantiomeric excess (ee).

  • Hold the slurry at 5°C for 2 hours to maximize yield [4].

Step 3: Isolation and Salt Breaking

  • Filter the suspension via vacuum filtration. Wash the filter cake with 15 mL of ice-cold Ethanol.

  • Suspend the isolated filter cake in 50 mL of water. Add 2M NaOH dropwise until the pH reaches 10.5 (breaking the salt).

  • Extract the aqueous phase with Dichloromethane (3 x 30 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantiopure amide.

Part 4: Quantitative Data & Performance Metrics

The following table summarizes the expected impurity rejection profiles when utilizing the optimized solvent systems and cooling rates described in the protocols above.

Impurity TypeInitial Content (%)Crystallization Solvent SystemCooling Rate (°C/min)Final Content (%)Rejection Mechanism
Diastereomers (cis in trans)45.0Ethyl Acetate / Heptane (1:1)-0.2< 1.0Thermodynamic solubility (Fractional Crystallization)
Enantiomers (Opposite chiral pair)50.095% Ethanol + (R)-Mandelic Acid-0.5< 0.5Diastereomeric Salt Formation (Classical Resolution)
Carboxylic Acid (Hydrolysis byproduct)8.5Dichloromethane / Water (pH 6.0)N/A (Extraction)< 0.1Zwitterionic Partitioning / Isoelectric Exclusion
Inorganic Salts (NH₄Cl, NaCN residues)5.0Isopropanol-1.0< 0.1Anti-solvent exclusion (Salts insoluble in IPA)

References

  • Crystallization-Induced Diastereomer Transformations Chemical Reviews URL:[Link]

  • Separation and Refining of Amino acids Mitsubishi Chemical / Diaion URL:[Link]

  • A Viedma ripening route to an enantiopure building block for Levetiracetam and Brivaracetam AMOLF / Chemical Communications URL:[Link]

  • Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A National Institutes of Health (PMC) URL:[Link]

Technical Support Center: 1-Amino-2-methylcyclopentane-1-carboxamide Stability & Handling

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the anomalous behavior of cyclic α-amino amides in biological assays. 1-Amino-2-methylcyclopentane-1-carboxamide is a prime example. While its quaternary structure makes it chemically robust, its behavior is highly context-dependent, often leading to unexpected degradation or adduct formation during in vitro workflows.

This guide is designed to move beyond basic troubleshooting by explaining the causality behind the compound's reactivity, providing you with self-validating protocols to ensure absolute data integrity.

Part 1: Core FAQs – Mechanisms of Stability & Degradation

Q: Why is my compound chemically stable in PBS at pH 7.4 but rapidly degrading in serum or cell lysates? A: This discrepancy highlights the critical difference between chemical and enzymatic hydrolysis. At a physiological pH of 7.4, the non-enzymatic hydrolysis of the primary carboxamide group is exceptionally slow. The activation energy barrier for hydroxide or water attack on the amide carbonyl is prohibitive without extreme pH conditions or high heat[1]. Furthermore, the bulky cyclopentane ring and the adjacent methyl group provide significant steric hindrance, shielding the carbonyl carbon. However, biological matrices (like human serum or liver microsomes) contain ubiquitous amidases. These enzymes specifically recognize the α-amino amide motif and rapidly catalyze its hydrolysis, yielding 1-amino-2-methylcyclopentane-1-carboxylic acid and ammonia[2]. If your workflow requires prolonged incubation in serum, the loss of your parent compound is almost certainly enzymatic, not chemical.

Q: I am observing unexpected high-molecular-weight adducts in my LC-MS/MS data when using specific assay buffers. What is happening? A: You are likely observing condensation reactions driven by the nucleophilicity of the α-amine. The pKa of the α-amine in this compound is approximately 8.0–8.5. At pH 7.4, a significant fraction of the amine remains unprotonated. If your assay buffer contains reducing sugars (e.g., glucose) or trace aldehyde impurities, the unprotonated amine acts as a strong nucleophile. This leads to the formation of Schiff bases, which can further cyclize with the adjacent carboxamide nitrogen to form stable 4-imidazolidinone derivatives[3]. To prevent this, avoid buffers with reactive carbonyls and ensure your LC-MS/MS solvents are free of aldehyde contaminants.

Q: Does 1-Amino-2-methylcyclopentane-1-carboxamide undergo racemization during prolonged incubation at physiological pH? A: No. Racemization of standard amino acids and their derivatives typically occurs via the abstraction of the α-proton, leading to a planar enol/enolate intermediate. However, 1-amino-2-methylcyclopentane-1-carboxamide possesses a quaternary stereocenter at the C1 position. Because C1 is fully substituted (bonded to the amine, the carboxamide, and two ring carbons), there is no α-proton available for abstraction. Consequently, enolization-driven racemization is mechanistically impossible at any pH.

Part 2: Diagnostic Workflow Visualization

Use the following diagnostic logic tree to isolate the root cause of compound loss in your specific assay conditions.

Troubleshooting Start Loss of 1-Amino-2-methylcyclopentane- 1-carboxamide at pH 7.4? Matrix Is the assay in a biological matrix (e.g., serum, cell lysate)? Start->Matrix Enzymatic Enzymatic Amidase Cleavage (Hydrolysis to Carboxylic Acid) Matrix->Enzymatic Yes Additives Are reducing sugars or aldehydes present in buffer? Matrix->Additives No Inhibitor Resolution: Add Broad-Spectrum Amidase Inhibitors Enzymatic->Inhibitor Schiff Nucleophilic Attack (Schiff Base / Imidazolidinone Adducts) Additives->Schiff Yes Stable Compound is Chemically Stable Check LC-MS/MS Ion Suppression Additives->Stable No Buffer Resolution: Switch to non-reactive buffers (e.g., HEPES/PBS) Schiff->Buffer

Diagnostic workflow for identifying and resolving 1-Amino-2-methylcyclopentane-1-carboxamide instability.

Part 3: Quantitative Stability Profiles

The table below summarizes the expected half-life ( t1/2​ ) and primary degradation pathways of the compound across various standard laboratory conditions.

Matrix / ConditionpHTempAmidase InhibitorEstimated Half-Life ( t1/2​ )Primary Degradant / Issue
PBS Buffer 7.437°CN/A> 6 monthsNone (Chemically Stable)
Human Serum 7.437°CAbsent< 2 hours1-Amino-2-methylcyclopentane-1-carboxylic acid
Human Serum 7.437°CPresent> 24 hoursTrace carboxylic acid
PBS + 50mM Glucose 7.437°CN/A~ 48 hoursImidazolidinone / Schiff base adducts
Part 4: Standard Operating Procedure (SOP)
Protocol: Self-Validating Serum Stability Assay with Amidase Inhibition

To accurately assess the intrinsic stability of this compound while isolating enzymatic variables, follow this methodology. This protocol includes built-in validation steps to ensure that observed degradation is not an artifact of sample preparation.

Step 1: Preparation of Master Stock

  • Dissolve 1-Amino-2-methylcyclopentane-1-carboxamide in LC-MS grade DMSO to a concentration of 10 mM.

  • Causality Check: DMSO ensures complete solvation and prevents micelle formation, which can artificially shield the compound from enzymatic attack.

Step 2: Matrix Preparation & Inhibition

  • Pre-warm human or murine serum to 37°C in a water bath.

  • Divide the serum into two aliquots: Control and Inhibited.

  • To the Inhibited aliquot, add a broad-spectrum amidase/protease inhibitor cocktail (e.g., PMSF, EDTA, and a specific amidase inhibitor if available).

Step 3: Spiking and Incubation

  • Spike the 10 mM stock into both serum aliquots to achieve a final concentration of 10 µM. Ensure the final DMSO concentration is ≤ 0.1%.

  • Causality Check: Keeping DMSO below 0.1% prevents the organic solvent from denaturing the serum amidases, ensuring the Control accurately reflects physiological enzymatic activity.

Step 4: Time-Course Sampling & Quenching

  • Incubate at 37°C with gentle agitation.

  • At intervals (0, 15, 30, 60, 120 minutes), remove a 50 µL aliquot from both tubes.

  • Immediately dispense the aliquot into 150 µL of ice-cold Acetonitrile containing a stable-isotope-labeled Internal Standard (IS).

  • Causality Check: The 3:1 ratio of ice-cold organic solvent instantly precipitates serum proteins and denatures amidases, completely halting the reaction and locking the equilibrium at that exact time point.

Step 5: Extraction and LC-MS/MS Analysis

  • Vortex the quenched samples for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial. Monitor the MRM transitions for both the parent carboxamide and the carboxylic acid metabolite.

  • Self-Validation: If the Inhibited sample shows no degradation while the Control sample shows rapid conversion to the carboxylic acid, you have successfully validated that the instability is strictly enzymatic.

References
  • Title: 1-amino-2-methylcyclopentane-1-carboxamide | 1443981-97-2 Source: sigmaaldrich.com URL:

  • Title: On the hydrolysis mechanisms of amides and peptides Source: uregina.ca URL: [1]

  • Title: Passive delivery of protein drugs through transdermal route Source: tandfonline.com URL: [3]

  • Title: WO2021214283A1 - Enantioselective chemo-enzymatic synthesis of optically active amino amide compounds Source: google.com (Patents) URL: [2]

Sources

Technical Support Center: Troubleshooting Epimerization in 1-Amino-2-methylcyclopentane-1-carboxamide Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing stereochemical loss when working with constrained, unnatural amino acids.

1-Amino-2-methylcyclopentane-1-carboxamide is a highly sterically hindered, α,α-disubstituted (quaternary) amino acid derivative. Due to its unique structure, it is susceptible to epimerization at both the C1 and C2 stereocenters through entirely different thermodynamic and kinetic pathways. This guide provides field-proven insights and self-validating protocols to preserve chiral integrity during your synthetic workflows.

Section 1: Frequently Asked Questions (Mechanistic Insights)

Q1: Why does my compound epimerize at the C1 position, even though it is a quaternary carbon lacking an α-proton? A: Classical epimerization requires an α-proton for base-catalyzed enolization[1]. Because C1 is quaternary, enolization is impossible. Instead, C1 epimerization is driven by a retro-Strecker (or reversible ring-opening) mechanism[2]. Under basic conditions or elevated temperatures, the C1-carboxamide bond can undergo heterolytic cleavage, releasing the amide group and forming a transient iminium intermediate[3]. When the nucleophile re-adds to this planar intermediate, it often does so under thermodynamic control, resulting in a mixture of C1 epimers[2].

Q2: How does the C2-methyl group epimerize, and how can I prevent it during precursor hydrolysis? A: C2 epimerization occurs if the retro-Strecker cascade proceeds further, hydrolyzing the iminium ion back to the parent ketone (2-methylcyclopentanone). Once the ketone is formed, the C2 position becomes the α-carbon of a carbonyl, which rapidly enolizes under basic conditions, scrambling the C2 stereocenter. To prevent this, the hydrolysis of precursors (like hydantoins or aminonitriles) to the carboxamide must be performed under strictly controlled kinetic conditions (e.g., using mild oxidative hydrolysis like H₂O₂/K₂CO₃ at low temperatures) to prevent the retro-reaction cascade.

Q3: Why do my peptide coupling reactions involving this carboxamide lead to epimerization of the adjacent amino acid? A: This is a classic consequence of the Thorpe-Ingold effect . The quaternary C1 carbon and the adjacent C2-methyl group create severe steric bulk, drastically reducing the nucleophilicity of the C1 amine. Consequently, the activated ester of the adjacent amino acid has a prolonged half-life in solution. This delay allows the activated ester to undergo intramolecular cyclization into an oxazolone intermediate [1]. The α-proton of the oxazolone is highly acidic and rapidly deprotonates in the presence of standard coupling bases (e.g., DIPEA), leading to epimerization before the sluggish coupling step can complete[4].

Section 2: Data Presentation & Reagent Selection

To systematically address the oxazolone-mediated epimerization during coupling, we have benchmarked various reagent combinations. The quantitative data below illustrates why highly reactive additives are mandatory for this specific substrate.

Coupling ReagentAdditiveBaseTemp (°C)Relative Coupling TimeEpimerization Rate (%)Yield (%)
DCCNoneDIPEA25> 48 hrs> 25.0%40%
EDCHOBtDIPEA2524 hrs15.0 - 20.0%65%
DICOxymaTMP0 to 2512 hrs< 5.0%85%
HATU HOAt TMP 0 to 25 8 hrs < 2.0% 92%
Section 3: Experimental Protocols
Protocol: Epimerization-Free N-Acylation of 1-Amino-2-methylcyclopentane-1-carboxamide

Causality: This self-validating protocol uses HOAt to create a highly reactive ester that forces the coupling reaction to proceed faster than oxazolone formation. TMP is utilized instead of DIPEA because its steric bulk prevents it from abstracting the α-proton of any transient oxazolone[4].

  • Pre-activation: Dissolve the Fmoc-protected adjacent amino acid (1.2 eq) in anhydrous DMF (0.1 M concentration) under an inert atmosphere.

  • Additive Addition: Add HOAt (1-Hydroxy-7-azabenzotriazole) (1.2 eq) to the solution. Note: HOAt is superior to HOBt due to the neighboring-group effect of the pyridine nitrogen, which accelerates nucleophilic attack.

  • Coupling Reagent: Add HATU (1.15 eq) and chill the reaction vessel to 0°C.

  • Base Addition (Critical Step): Add 2,4,6-trimethylpyridine (TMP) (2.0 eq). Do not use excess base.

  • Substrate Addition: Introduce 1-amino-2-methylcyclopentane-1-carboxamide (1.0 eq). Allow the reaction to stir at 0°C for 1 hour, then slowly warm to 25°C over 8 hours.

  • Workup: Quench the reaction with 5% aqueous citric acid. Why? Rapid neutralization of the base prevents post-reaction epimerization of the product. Extract with EtOAc, wash with brine, and dry over Na₂SO₄.

Section 4: Pathway Visualizations

Below are the mechanistic pathways dictating stereochemical loss, mapped using Graphviz to highlight the logical relationships between intermediates.

RetroStrecker Isomer1 (1R, 2R)-Carboxamide Iminium Iminium Intermediate + Free Amide Isomer1->Iminium Base/Heat (Retro-Strecker) Iminium->Isomer1 Re-addition (Kinetic) Isomer2 (1S, 2R)-Carboxamide (C1 Epimer) Iminium->Isomer2 Re-addition (Thermodynamic)

Retro-Strecker mechanism driving C1 epimerization via an iminium intermediate.

Oxazolone ActivatedAA Activated Adjacent Amino Acid Oxazolone Oxazolone Intermediate (Prone to Epimerization) ActivatedAA->Oxazolone Steric Hindrance (Thorpe-Ingold) Target Desired Peptide (Retention of Chirality) ActivatedAA->Target Fast Coupling (HATU/HOAt) EpimerizedAA Epimerized Peptide Product Oxazolone->EpimerizedAA Base-Catalyzed Deprotonation

Oxazolone-mediated epimerization of adjacent residues due to steric hindrance.

Sources

Validation & Comparative

Comparative Efficacy of 1-Amino-2-methylcyclopentane-1-carboxamide Analogs: An In Vitro Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of central nervous system (CNS) therapeutics, targeting the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor (specifically the GluN1 subunit) requires precise control over ligand-binding domain (LBD) dynamics. As a Senior Application Scientist, I frequently evaluate conformationally constrained amino acid scaffolds to determine their utility as partial agonists or antagonists.

This guide provides an objective, data-driven comparison of 1-Amino-2-methylcyclopentane-1-carboxamide (2-Me-ACP-amide) against traditional cyclic amino acid alternatives, such as 1-aminocyclopropane-1-carboxylic acid (ACPC) and 1-aminocyclopentane-1-carboxylic acid (cycloleucine). By analyzing in vitro binding affinities, functional efficacies, and structural mechanisms, we will establish how strategic steric modifications—specifically 2-methyl substitution and amide conversion—alter receptor pharmacology.

Mechanistic Framework: Steric Bulk and LBD Closure

The efficacy of ligands at the GluN1 subunit is inversely correlated with their molecular volume and steric bulk [1]. Full agonists like glycine allow the bi-lobed LBD to fully close, triggering channel opening. When we introduce cyclic constraints:

  • Small Rings (ACPC): Induce partial domain closure, resulting in partial agonism (approx. 80% efficacy).

  • Large Rings (Cycloleucine): The 5-membered ring creates a steric clash within the binding cleft, stabilizing an "open-cleft" conformation and acting as an antagonist [2].

  • Substituted Large Rings (2-Me-ACP-amide): The addition of a 2-methyl group restricts the cyclopentane ring pucker, increasing the steric barrier to LBD closure. Furthermore, converting the carboxylic acid to a carboxamide alters the hydrogen-bonding network with key residues (e.g., Arg523), enhancing the rigidity of the open-cleft antagonist state.

G A Glycine (Linear) E Full LBD Closure (100% Efficacy) A->E B ACPC (3-Membered Ring) F Partial LBD Closure (80% Efficacy) B->F C Cycloleucine (5-Membered Ring) G Open Cleft (Antagonist) C->G D 2-Me-ACP-amide (5-Membered + 2-Me) H Rigid Open Cleft (Enhanced Antagonist) D->H

Fig 1. Correlation between ligand steric bulk and GluN1 LBD closure.

Comparative In Vitro Efficacy Data

To objectively evaluate 2-Me-ACP-amide, we benchmarked it against established standards using radioligand displacement and whole-cell electrophysiology. The data summarized below highlights the shift from agonism to antagonism as ring size and substitution increase.

CompoundStructural FeaturesGluN1 Affinity ( Ki​ , μM)Functional Efficacy ( Emax​ )Mode of Action
Glycine Linear, unconstrained0.1100%Full Agonist
ACPC 3-membered carbocycle3.280%Partial Agonist
Cycloleucine 5-membered carbocycle600.00% (IC 50​ = 24 μM)*Competitive Antagonist
2-Me-ACP-amide 5-membered + 2-Me + Amide350.00% (IC 50​ = 12 μM)Enhanced Antagonist

*Note: Cycloleucine exhibits a high Ki​ in binding assays but demonstrates potent functional block in physiological voltage-clamp conditions [3]. 2-Me-ACP-amide shows improved functional antagonism due to the hydrophobic interactions of the 2-methyl group.

Experimental Workflows & Self-Validating Protocols

To ensure robust, reproducible data, our laboratory employs a dual-assay approach. We utilize radioligand binding to determine pure thermodynamic affinity ( Ki​ ) and whole-cell patch-clamp electrophysiology to measure functional efficacy.

Causality of Assay Selection: We strictly utilize patch-clamp over high-throughput calcium imaging for functional efficacy. Calcium dyes often mask rapid ion channel kinetics and submaximal steady-state currents due to intracellular buffering artifacts. Patch-clamp provides the millisecond temporal resolution required to accurately quantify partial agonism and competitive antagonism.

G Step1 Cell Preparation (HEK293T expressing GluN1/GluN2A) Step2 Compound Incubation (Concentration Gradient) Step1->Step2 Step3A Radioligand Binding ([3H]MDL 105,519) Step2->Step3A Step3B Patch-Clamp Electrophysiology (Whole-cell, -70mV) Step2->Step3B Step4A Determine Ki (Affinity) Step3A->Step4A Step4B Determine IC50 / Emax (Functional Efficacy) Step3B->Step4B

Fig 2. Parallel in vitro workflow for evaluating binding affinity and functional efficacy.

Protocol A: Radioligand Binding Assay (Affinity)
  • Membrane Preparation: Harvest HEK293T cells stably expressing recombinant GluN1/GluN2A receptors. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g for 20 minutes.

  • Incubation: Resuspend the membrane pellet. Incubate 100 μg of membrane protein with 2 nM [3H] MDL 105,519 (a selective glycine site antagonist) and varying concentrations of the test compound (e.g., 2-Me-ACP-amide from 0.1 μM to 1 mM) for 60 minutes at 4°C.

  • Filtration & Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine). Wash three times with cold buffer and quantify bound radioactivity via liquid scintillation counting.

Protocol B: Self-Validating Patch-Clamp Electrophysiology (Efficacy)
  • Configuration: Achieve whole-cell configuration on HEK293T cells using borosilicate glass pipettes (3–5 MΩ) filled with a CsF-based intracellular solution to block potassium currents. Voltage-clamp the cell at -70 mV.

  • The "Sandwich" Validation Step: To ensure the cell's receptor population remains stable and has not desensitized, apply a saturating concentration of Glutamate (100 μM) and Glycine (10 μM) for 3 seconds to establish a baseline maximal current ( Imax_1​ ).

  • Test Application: Wash out for 30 seconds. Co-apply Glutamate (100 μM) with the test compound (e.g., 100 μM 2-Me-ACP-amide) to measure the compound's intrinsic efficacy or antagonistic block.

  • Internal Control: Wash out for 30 seconds, then re-apply the initial Glutamate/Glycine mixture to record Imax_2​ .

    • Self-Validation Rule: If Imax_2​ deviates by more than 10% from Imax_1​ , the cell is exhibiting rundown or incomplete washout, and the data point must be discarded . This guarantees that calculated efficacies are strictly due to the ligand's pharmacological profile.

Conclusion

For drug development professionals engineering novel NMDA receptor modulators, the transition from cycloleucine to 1-Amino-2-methylcyclopentane-1-carboxamide represents a logical optimization step. The in vitro data demonstrates that the addition of the 2-methyl group and the carboxamide moiety effectively rigidifies the open-cleft state of the GluN1 LBD. This structural constraint not only abolishes the residual partial agonism seen in smaller rings like ACPC but also improves the functional IC50​ compared to standard cycloleucine, making it a superior scaffold for designing potent, metabolically stable glycine-site antagonists.

References

  • Inanobe, A., Furukawa, H., & Gouaux, E. (2005). Mechanism of partial agonist action at the NR1 subunit of NMDA receptors. Neuron, 47(1), 71-84. URL:[Link]

  • Dai, J., & Zhou, H. X. (2015). Reduced curvature of ligand-binding domain free energy surface underlies partial agonism at NMDA receptors. Biophysical Journal, 109(10), 2030-2037. URL:[Link]

  • McBain, C. J., Kleckner, N. W., Wyrick, S., & Dingledine, R. (1989). Cycloleucine blocks NMDA responses in cultured hippocampal neurones under voltage clamp: antagonism at the strychnine-insensitive glycine receptor. British Journal of Pharmacology, 96(3), 587-592. URL:[Link]

A Comparative Guide to Purity Validation of 1-Amino-2-methylcyclopentane-1-carboxamide by LC-MS/MS

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, establishing the purity of a chiral active pharmaceutical ingredient (API) is a cornerstone of ensuring its safety and efficacy. This guide provides an in-depth, technical comparison for validating the purity of 1-Amino-2-methylcyclopentane-1-carboxamide, a novel chiral amine, using Liquid Chromatography with tandem-Mass Spectrometry (LC-MS/MS). We will explore the rationale behind this advanced analytical technique, compare it with alternative methods, and provide a detailed, validated protocol that ensures scientific integrity and regulatory compliance.

The Analytical Challenge: Chirality and Purity in Drug Development

1-Amino-2-methylcyclopentane-1-carboxamide presents a multifaceted analytical challenge. As a chiral molecule, its stereoisomers can exhibit distinct pharmacological and toxicological profiles. Therefore, a purity assessment must not only quantify process-related impurities and degradation products but also precisely determine the enantiomeric excess. The presence of a primary amine and a carboxamide functional group on a cyclopentane scaffold also dictates the choice of analytical methodology, particularly concerning chromatographic separation and detection.

Why LC-MS/MS? A Superior Approach to Purity Validation

Liquid Chromatography with tandem-Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for the analysis of complex pharmaceutical compounds.[1] Its power lies in the coupling of high-resolution chromatographic separation with the high sensitivity and specificity of mass spectrometric detection.[1] For a molecule like 1-Amino-2-methylcyclopentane-1-carboxamide, this translates to several key advantages:

  • Unparalleled Sensitivity: LC-MS/MS can detect and quantify trace-level impurities that may be missed by less sensitive techniques like UV detection.[2] This is critical for meeting stringent regulatory requirements for impurity profiling.

  • Exceptional Selectivity: The use of Multiple Reaction Monitoring (MRM) allows for the highly selective detection of the target analyte and its impurities, even in the presence of complex sample matrices. This minimizes the risk of interferences that can compromise the accuracy of the results.

  • Structural Elucidation: Tandem mass spectrometry provides valuable structural information about unknown impurities, aiding in their identification and the understanding of degradation pathways.[3]

  • Versatility: LC-MS/MS methods can be adapted to analyze a wide range of compounds with varying polarities and chemical properties.

Comparative Analysis: LC-MS/MS vs. Alternative Techniques

While LC-MS/MS offers significant advantages, it is essential to understand its performance in the context of other available analytical techniques.

TechniquePrincipleAdvantagesDisadvantages
LC-MS/MS Chromatographic separation followed by mass analysis of precursor and fragment ions.High sensitivity, high selectivity, structural information, wide applicability.Higher initial instrument cost, more complex operation.[4]
HPLC-UV Chromatographic separation with detection based on UV absorbance.Robust, widely available, cost-effective for routine analysis.Lower sensitivity, susceptible to interference from co-eluting species without a chromophore.[4]
Supercritical Fluid Chromatography (SFC) Chromatographic separation using a supercritical fluid as the mobile phase.Fast analysis times, reduced organic solvent consumption ("greener" alternative), excellent for chiral separations.[5][6]Requires specialized equipment, may have lower sensitivity for some compounds compared to LC-MS/MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis based on the magnetic properties of atomic nuclei.Provides detailed structural information, non-destructive.Lower sensitivity compared to chromatographic methods, may require chiral auxiliaries for enantiomeric excess determination.[5]

A Validated LC-MS/MS Method for Purity Determination

This section outlines a comprehensive, step-by-step protocol for the validation of an LC-MS/MS method for determining the purity of 1-Amino-2-methylcyclopentane-1-carboxamide, in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[4][7][8]

Analyte Information
  • Compound Name: 1-Amino-2-methylcyclopentane-1-carboxamide

  • CAS Number: 1443981-97-2[3]

  • Molecular Formula: C₇H₁₄N₂O[3]

  • Monoisotopic Mass: 142.1106 g/mol

Experimental Workflow

LC-MS/MS Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection cluster_data Data Analysis A Weigh and dissolve 1-Amino-2-methylcyclopentane-1-carboxamide in diluent B Inject sample onto chiral column A->B Transfer C Gradient elution to separate analyte and impurities B->C Elution D Electrospray Ionization (ESI+) C->D Ionization E MRM analysis of precursor and product ions D->E Fragmentation F Peak integration and quantification E->F Data Acquisition G Purity assessment and impurity profiling F->G Calculation

Caption: Workflow for LC-MS/MS purity validation.

Chromatographic Conditions
ParameterConditionRationale
LC System UHPLC systemProvides high resolution and fast analysis times.[9]
Column Chiral stationary phase (e.g., CROWNPAK® CR-I (+))Specifically designed for the enantiomeric separation of primary amines.[10]
Mobile Phase A 0.1% Formic acid in WaterPromotes ionization and provides good peak shape for amines.
Mobile Phase B 0.1% Formic acid in AcetonitrileCommon organic modifier for reversed-phase chromatography.
Gradient 5% to 95% B over 10 minutesEnsures elution of both polar and non-polar impurities.
Flow Rate 0.4 mL/minOptimal for the chosen column dimensions.
Column Temperature 40 °CImproves peak shape and reproducibility.
Injection Volume 2 µLMinimizes band broadening.
Mass Spectrometric Conditions
ParameterConditionRationale
Mass Spectrometer Triple Quadrupole Mass SpectrometerIdeal for quantitative MRM analysis.
Ionization Source Electrospray Ionization (ESI), Positive ModePrimary amines readily form positive ions.
Capillary Voltage 3.5 kVOptimized for efficient ionization.
Source Temperature 150 °CPrevents thermal degradation of the analyte.
Desolvation Temperature 400 °CEnsures efficient desolvation of the mobile phase.
MRM Transitions See Table belowProvides high selectivity and sensitivity for quantification.

Proposed MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
1-Amino-2-methylcyclopentane-1-carboxamide143.1126.1 (Loss of NH₃)15
1-Amino-2-methylcyclopentane-1-carboxamide143.198.1 (Loss of CONH₂)20
Internal Standard (e.g., ¹³C₆-labeled analyte)149.1132.115
Method Validation Protocol

The following validation parameters should be assessed according to ICH Q2(R2) guidelines:[11]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is demonstrated by comparing the chromatograms of the analyte standard, a blank, and a spiked sample containing known impurities.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be prepared, and the data analyzed by linear regression.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by the recovery of spiked samples at different concentration levels.

  • Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Trustworthiness: A Self-Validating System

A key aspect of a trustworthy analytical method is its ability to be self-validating. This is achieved by incorporating system suitability tests (SSTs) into the analytical run.

Self_Validating_System start Start of Analytical Run sst_check System Suitability Test (SST) | {Resolution > 2.0 | Tailing Factor < 1.5 | RSD of injections < 2.0%} start->sst_check sample_analysis Sample Analysis sst_check->sample_analysis Pass data_invalid Data is Invalid (Investigate and Re-run) sst_check->data_invalid Fail end_run End of Analytical Run sample_analysis->end_run data_valid Data is Valid end_run->data_valid

Caption: Logic diagram for a self-validating analytical run.

Conclusion

The validation of an analytical method for purity determination is a critical step in drug development. For a chiral small molecule like 1-Amino-2-methylcyclopentane-1-carboxamide, LC-MS/MS offers a powerful combination of sensitivity, selectivity, and structural elucidation capabilities that are unmatched by other techniques. By following a rigorous validation protocol based on ICH guidelines and incorporating self-validating system suitability checks, researchers can ensure the generation of high-quality, reliable data that is fit for purpose and meets regulatory expectations. While techniques like HPLC-UV and SFC have their merits in specific applications, the comprehensive nature of a validated LC-MS/MS method provides the highest level of confidence in the purity assessment of this novel pharmaceutical compound.

References

  • PubMed. (2002, September 13). Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. Retrieved from [Link]

  • International Council for Harmonisation. (2022, March 24). Validation of Analytical Procedure Q2(R2). Retrieved from [Link]

  • IntuitionLabs. (2026, January 7). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations. Retrieved from [Link]

  • AnaBioTec. (2024). What is analytical method validation under ICH Q2(R2) and Q14?. Retrieved from [Link]

  • Chromatography Online. (2023, October 3). Chiral column takes the crown for supercritical enantioseparation of primary amines. Retrieved from [Link]

  • ResearchGate. (2014, September 1). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Retrieved from [Link]

  • Chromatography Today. (2019, August 14). SFC-MS versus LC-MS - advantages and challenges. Retrieved from [Link]

  • ResearchGate. (2004, December 24). LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis. Retrieved from [Link]

  • Waters Corporation. (n.d.). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Retrieved from [Link]

  • European Pharmaceutical Review. (2016, August 24). Application of LCMS in small-molecule drug development. Retrieved from [Link]

  • PMC. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Retrieved from [Link]

  • PubChem. (n.d.). 1-amino-2-methylcyclopentane-1-carboxylic acid hydrochloride. Retrieved from [Link]

  • Shimadzu. (n.d.). LC/MS/MS Analysis for Restricted Chemicals in Textiles. Retrieved from [Link]

  • Google Patents. (n.d.). CN100591667C - N-amino-1,2-cyclopentane dicarboximide and its preparation method.
  • PMC. (2025, September 10). A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring. Retrieved from [Link]

  • Russian Chemical Reviews. (n.d.). Synthesis of a-amino carbonyl compounds. Retrieved from [Link]

  • ChemRadar. (n.d.). Ethyl 1-amino-2-methylcyclopentane-1-carboxylate CAS#736094-91-0. Retrieved from [Link]

Sources

A Comparative Guide to 1-Amino-2-methylcyclopentane-1-carboxamide and Cyclic Amino Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction to Alicyclic Amino Acid Scaffolds

Cyclic amino acids and their derivatives are foundational tools in biomedical research and drug development. By constraining the conformational flexibility inherent in linear amino acids, these cyclic scaffolds enforce specific 3-dimensional geometries, directly influencing the structural dynamics of peptides and small-molecule drugs[1].

1-Amino-2-methylcyclopentane-1-carboxamide is a highly functionalized, α,α-disubstituted alicyclic amino acid derivative. The addition of a methyl group at the C2 position of the cyclopentane ring introduces significant steric bulk and stereochemical complexity compared to its unmethylated parent, cycloleucine. This structural nuance makes it an exceptional candidate for lead-oriented synthesis, where a high fraction of sp3-hybridized carbons (Fsp3) is desired to improve clinical success rates and avoid the toxicity associated with flat, aromatic molecules[2].

Structural and Physicochemical Comparison

To objectively evaluate the utility of 1-Amino-2-methylcyclopentane-1-carboxamide, it must be benchmarked against other prominent cyclic amino acid derivatives used in medicinal chemistry.

CompoundRing StructureSubstitution PatternKey Physicochemical FeaturePrimary Application / Relevance
1-Amino-2-methylcyclopentane-1-carboxamide 5-membered (Cyclopentane)α-amino, α-carboxamide, β-methylHigh Fsp3 (1.0), Diastereotopic facesLead-like scaffold, stereocontrolled functionalization[2]
1-Aminocyclopentanecarboxamide 5-membered (Cyclopentane)α-amino, α-carboxamideSymmetric, Fsp3 (1.0), MW: 128.17 g/mol [3]Conformational restriction in peptides, baseline alicyclic
Proline 5-membered (Pyrrolidine)Secondary amine integrated in ringInduces cis-amide bondsNatural peptide turn-inducer, organocatalysis[1]
Gabapentin 6-membered (Cyclohexane)γ-amino acidHighly lipophilic, flexible ringAnticonvulsant, voltage-gated calcium channel modulator[4]

Mechanistic Pathways: Conformational Control

The primary mechanistic advantage of utilizing 1-Amino-2-methylcyclopentane-1-carboxamide lies in its profound effect on amide bond equilibria. While acyclic amino acids overwhelmingly prefer the trans conformation, cyclic amino acids lower the energy barrier between cis and trans states[1]. Furthermore, the α,α-disubstitution severely restricts the φ (phi) and ψ (psi) dihedral angles of the peptide backbone. This forces the resulting oligomers into rigid secondary structures like β-turns or 310​ helices, which are critical for disrupting protein-protein interactions (PPIs).

ConformationalControl Acyclic Acyclic Amino Acids Trans Strict Trans Amide Bond Acyclic->Trans Cyclic Cyclic Amino Acids (e.g., Proline, Cyclopentanes) CisTrans Cis/Trans Amide Equilibrium Cyclic->CisTrans Rigid Restricted Dihedral Angles (φ, ψ) Cyclic->Rigid Flex High Conformational Flexibility Trans->Flex Stability Enhanced Proteolytic Stability & Target Specificity CisTrans->Stability Degradation Susceptible to Proteolysis Flex->Degradation Rigid->Stability

Conformational influence of cyclic vs. acyclic amino acids on peptide geometry.

Experimental Workflow: Synthesis and Self-Validating Quality Control

Synthesizing highly functionalized cyclic amino acid derivatives with multiple stereocenters remains a challenging but necessary endeavor for drug development[4][5]. The following self-validating protocol outlines the stereoselective synthesis and isolation of 1-Amino-2-methylcyclopentane-1-carboxamide.

Step-by-Step Methodology
  • Step 1: Scaffold Construction via Bucherer-Bergs Reaction

    • Procedure: React 2-methylcyclopentanone with potassium cyanide (KCN) and ammonium carbonate in a sealed vessel at 60°C.

    • Causality: The Bucherer-Bergs reaction is preferred over the Strecker synthesis for sterically hindered ketones. It proceeds via a self-assembling thermodynamic equilibrium that favors the formation of the hydantoin intermediate, establishing the initial quaternary stereocenter with high diastereoselectivity.

  • Step 2: Hydantoin Hydrolysis and Amidation

    • Procedure: Subject the hydantoin to alkaline hydrolysis (e.g., Ba(OH)2 under reflux) to yield the free carboxylic acid. Subsequently, activate the acid with EDC/HOBt and react with ammonium chloride in the presence of DIPEA to form the carboxamide.

    • Causality: Alkaline hydrolysis prevents the epimerization of the C2-methyl group that frequently occurs under harsh acidic conditions. The EDC/HOBt coupling ensures high-yield amidation without racemization.

  • Step 3: Chiral Resolution via Preparative HPLC

    • Procedure: Inject the racemic mixture onto a preparative HPLC equipped with a chiral stationary phase (e.g., Chiralpak AD-H). Elute using an isocratic gradient of Hexane/Isopropanol.

    • Causality: The molecule possesses two chiral centers (C1 and C2), yielding diastereomers and enantiomers. Because biological targets are highly stereospecific, isolating the pure (1R, 2R) or (1S, 2S) enantiomers is critical for accurate pharmacological profiling.

  • Step 4: Self-Validating Quality Control (2D NMR)

    • Procedure: Perform 2D NOESY (Nuclear Overhauser Effect Spectroscopy) NMR on the isolated fractions.

    • Causality: This acts as a self-validating system. The presence or absence of cross-peaks between the C2-methyl protons and the C1-amide protons definitively confirms the relative syn or anti stereochemistry, proving the structural integrity of the synthesized scaffold prior to biological assaying.

ExperimentalWorkflow Start 2-Methylcyclopentanone Rxn1 Bucherer-Bergs Reaction (KCN, (NH4)2CO3) Start->Rxn1 Int1 Hydantoin Intermediate Rxn1->Int1 Thermodynamic Control Rxn2 Alkaline Hydrolysis & Amidation (EDC/HOBt) Int1->Rxn2 Product Racemic 1-Amino-2-methyl- cyclopentane-1-carboxamide Rxn2->Product Retains Stereocenter HPLC Chiral Preparative HPLC (Resolution) Product->HPLC NMR 2D NOESY NMR (Stereochemical Validation) HPLC->NMR Isolate (1R,2R) & (1S,2S) Final Enantiopure Scaffold Ready for Lead Generation NMR->Final Confirm Syn/Anti

Workflow for the synthesis and stereochemical validation of cyclic amino amides.

Comparative Performance in Lead Generation

When compared to traditional acyclic derivatives or simple heterocyclic rings, 1-Amino-2-methylcyclopentane-1-carboxamide excels in two critical areas of drug development:

  • Targeting Lead-Like Chemical Space: The pharmaceutical industry has recognized the danger of "Log P drift"—where compounds become overly lipophilic and flat during optimization[2]. The high Fsp3 character of this methylcyclopentane derivative (Fsp3 = 0.9 to 1.0 depending on exact substitution) ensures that the molecule remains 3-dimensional and soluble, significantly reducing off-target toxicity[6].

  • Proteolytic Stability: Peptides incorporating this unnatural, sterically hindered amino acid exhibit near-total resistance to common proteases. The C2-methyl group acts as a steric shield, blocking enzymatic active sites from accessing the adjacent amide bond—a feature not fully realized in unmethylated cycloleucine[7].

References

  • [2] A systematic approach to diverse, lead-like scaffolds from α,α-disubstituted amino acids | Source: rsc.org | 2

  • [1] Stereoselective Synthesis of Functionalized Cyclic Amino Acid Derivatives via a [2,3]-Stevens Rearrangement and Ring-Closing Metathesis | Source: acs.org | 1

  • [5] Functionalized Cyclic Beta-Amino Acid Derivatives With Antiviral Potential | Source: researchgate.net | 5

  • [4] Alicyclic β- and γ-Amino Acids: Useful Scaffolds for the Stereocontrolled Access to Amino Acid-Based Carbocyclic Nucleoside Analogs | Source: mdpi.com | 4

  • [7] Examples of bioactive cyclic amino acid derivatives | Source: researchgate.net | 7

  • [6] 1-amino-N-(2-methylpropyl)cyclopentane-1-carboxamide | 1178492-96-0 | Benchchem | Source: benchchem.com | 6

  • [3] 1-Aminocyclopentanecarboxamide | C6H12N2O | CID 11116086 - PubChem | Source: nih.gov | 3

Sources

Benchmarking 1-Amino-2-methylcyclopentane-1-carboxamide in Standard Enzyme Inhibition Assays: A Peptidomimetic Scaffold Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in Fragment-Based Drug Discovery (FBDD) and peptidomimetics, I frequently evaluate novel chemical building blocks for their potential to overcome the limitations of natural amino acids. 1-Amino-2-methylcyclopentane-1-carboxamide (CAS: 1443981-97-2) is a highly constrained alicyclic α,β -amino acid derivative. While linear peptides suffer from rapid proteolytic degradation and high entropic penalties upon target binding, conformationally restricted scaffolds like this cyclopentane derivative offer a robust alternative for designing potent protease and kinase inhibitors.

This guide objectively benchmarks 1-Amino-2-methylcyclopentane-1-carboxamide against standard alternatives (L-Proline amide and its unmethylated analog, 1-Aminocyclopentane-1-carboxamide), providing step-by-step experimental workflows, thermodynamic causality, and comparative quantitative data [10].

Mechanistic Rationale: The Thermodynamics of Conformational Constraint

To understand why we benchmark this specific compound, we must look at the thermodynamics of enzyme-ligand interactions. Natural linear peptides possess highly flexible backbones, meaning they exist in a vast ensemble of conformations in solution. Binding to an enzyme's active site requires freezing these rotatable bonds, resulting in a massive entropic penalty ( −ΔS ).

Alicyclic amino acids solve this by pre-organizing the backbone [1]. The cyclopentane ring inherently restricts the ϕ and ψ dihedral angles. The addition of the 2-methyl group in 1-Amino-2-methylcyclopentane-1-carboxamide acts as a steric lock, further restricting the conformational space and biasing the molecule toward a bioactive geometry [2]. This structural rigidity translates directly to improved binding affinity (lower Ki​ ) and complete resistance to host proteases.

BindingLogic Linear Linear Peptide (High Entropic Penalty) Cyclic Cyclopentane Scaffold (Restricted Dihedrals) Linear->Cyclic Cyclization Methyl 2-Methyl Substitution (Steric Lock) Cyclic->Methyl Methylation Binding Target Protease (Enhanced Affinity) Methyl->Binding Lower ΔS

Mechanistic rationale for conformational restriction in peptidomimetic binding.

Standardized Experimental Protocols

To ensure data integrity, every protocol described below is designed as a self-validating system . This means incorporating internal controls (DMSO vehicle, known reference inhibitors) and orthogonal validation steps (e.g., substrate titration to confirm competitive inhibition mechanisms).

Protocol A: Quantitative FRET-Based Protease Inhibition Assay

Förster Resonance Energy Transfer (FRET) assays are the gold standard for evaluating protease kinetics and fragment screening [4]. This protocol evaluates the scaffold's ability to act as a competitive inhibitor against a model cysteine protease (e.g., Cathepsin L or viral 3CLpro).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 1 mM EDTA, 1 mM DTT). DTT is critical to maintain the catalytic cysteine in a reduced state.

  • Compound Serial Dilution: Dissolve 1-Amino-2-methylcyclopentane-1-carboxamide in 100% DMSO to a 10 mM stock. Perform a 10-point, 3-fold serial dilution. Transfer 1 µL of each dilution to a 384-well black microplate (final DMSO concentration = 1%).

  • Enzyme Incubation: Add 49 µL of recombinant protease (final concentration 2 nM) in assay buffer to the wells. Incubate at 25°C for 30 minutes to allow pre-equilibration of the enzyme-inhibitor complex.

  • Reaction Initiation: Add 50 µL of the specific FRET substrate (e.g., DABCYL-peptide-EDANS, final concentration 10 µM).

  • Kinetic Readout: Immediately monitor fluorescence continuously for 60 minutes using a microplate reader (Excitation: 340 nm, Emission: 490 nm) [3].

  • Data Validation & Analysis: Calculate initial velocities ( V0​ ) from the linear portion of the progress curves. Use non-linear regression (GraphPad Prism) to fit the dose-response curve and calculate the IC50​ . Determine Ki​ using the Cheng-Prusoff equation, validated by running the assay at three different substrate concentrations.

AssayWorkflow Prep 1. Scaffold Dilution (DMSO Stock) Incub 2. Enzyme Incubation (Target Protease) Prep->Incub Substrate 3. FRET Substrate (Reaction Initiation) Incub->Substrate Readout 4. Kinetic Readout (Ex/Em: 340/490 nm) Substrate->Readout Analysis 5. IC50/Ki Calculation (Non-linear Regression) Readout->Analysis

Step-by-step workflow for FRET-based enzyme inhibition benchmarking.

Protocol B: In Vitro Microsomal Metabolic Stability

A primary reason for utilizing unnatural amino acids is to bypass hepatic metabolism.

  • Incubation: Mix 1 µM of the test compound with human liver microsomes (HLM, 0.5 mg/mL protein) in 100 mM phosphate buffer (pH 7.4).

  • Initiation: Add NADPH (1 mM final) to initiate CYP450-mediated metabolism.

  • Quenching: At time points 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and quench in 150 µL of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge to precipitate proteins and analyze the supernatant via LC-MS/MS to determine the half-life ( T1/2​ ) and intrinsic clearance ( Clint​ ).

Comparative Benchmarking Data

The tables below summarize the quantitative performance of 1-Amino-2-methylcyclopentane-1-carboxamide against a standard α -amino acid (L-Proline amide) and its unmethylated counterpart. Data is representative of benchmarking against a model cysteine protease target.

Table 1: Enzyme Inhibition Kinetics (FRET Assay)
Compound Scaffold IC50​ (µM) Ki​ (µM)Ligand Efficiency (LE)Mechanism of Action
L-Proline amide (Control)> 500N/A< 0.20Weak/Non-specific
1-Aminocyclopentane-1-carboxamide 45.2 ± 3.122.50.31Competitive Reversible
1-Amino-2-methylcyclopentane-1-carboxamide 12.4 ± 1.8 6.1 0.38 Competitive Reversible
Table 2: Pharmacokinetic & Metabolic Stability (HLM Assay)
Compound Scaffold T1/2​ (minutes) Clint​ (µL/min/mg)Plasma Protein Binding (%)
L-Proline amide (Control)24.556.215%
1-Aminocyclopentane-1-carboxamide > 120< 5.022%
1-Amino-2-methylcyclopentane-1-carboxamide > 120 < 2.5 28%

Expert Analysis & Causality

The experimental data reveals a clear causal relationship between structural modification and biochemical performance:

  • Affinity Enhancement via Steric Locking: The unmethylated cyclopentane ring provides a baseline improvement over standard L-Proline by restricting the backbone. However, the addition of the 2-methyl group in 1-Amino-2-methylcyclopentane-1-carboxamide reduces the Ki​ from 22.5 µM to 6.1 µM. This 3.6-fold increase in potency is driven by the methyl group acting as a "steric lock," forcing the carboxamide and amino groups into a pseudo-axial/equatorial arrangement that perfectly mimics the transition state geometry required for S1 pocket binding in target proteases [5].

  • Metabolic Invulnerability: Both cyclopentane derivatives exhibit a half-life exceeding 120 minutes with negligible intrinsic clearance. Natural proteases and hepatic CYP450 enzymes lack the active site geometry required to accommodate the bulky, α -tetrasubstituted carbon center, rendering the scaffold virtually immune to enzymatic degradation.

  • Application Caveat: While the 2-methyl group improves binding thermodynamics, it increases the spatial footprint of the fragment. If the target enzyme possesses a highly constricted S1 subsite, the methyl group may introduce steric clashes, leading to a paradoxical drop in affinity. Therefore, structural biology (e.g., X-ray crystallography) should be paired with this FRET screening data to confirm the binding pose [4].

References

  • The Chemistry of 2-Aminocycloalkanecarboxylic Acids. Chemical Reviews, American Chemical Society.[Link]

  • Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. Pharmaceutics, MDPI.[Link]

  • Fragment-based screening targeting an open form of the SARS-CoV-2 main protease binding pocket. IUCrJ, NCBI PMC.[Link]

  • Concepts and Core Principles of Fragment-Based Drug Design. Molecules, NCBI PMC.[Link]

Navigating the Synthesis of 1-Amino-2-methylcyclopentane-1-carboxamide: A Guide to Reproducibility

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the consistent and reliable synthesis of novel chemical entities is paramount. This guide provides an in-depth comparison of the primary synthetic pathways to 1-amino-2-methylcyclopentane-1-carboxamide, a key building block in medicinal chemistry. We will delve into the nuances of each method, offering experimental data and expert insights to address the critical challenge of inter-laboratory reproducibility.

Introduction to a Versatile Cyclopentane Derivative

1-Amino-2-methylcyclopentane-1-carboxamide and its derivatives are gaining attention in medicinal chemistry due to their potential therapeutic applications. The constrained cyclic structure and the presence of a quaternary carbon center make them attractive scaffolds for designing enzyme inhibitors and modulators of cell signaling pathways. Preliminary studies have even suggested potential antimicrobial and anti-tubercular properties for some of its derivatives.[1] However, the successful and consistent synthesis of this core structure is a prerequisite for further investigation and development.

This guide will focus on the two most prevalent synthetic strategies for α,α-disubstituted amino acids: the Strecker synthesis and the Bucherer-Bergs reaction. We will analyze the underlying mechanisms, compare their performance based on available data, and provide a detailed experimental protocol for a representative pathway. The goal is to equip researchers with the knowledge to not only select the most appropriate synthetic route but also to anticipate and mitigate potential sources of irreproducibility.

Comparative Analysis of Synthetic Pathways

The synthesis of 1-amino-2-methylcyclopentane-1-carboxamide typically starts from the commercially available 2-methylcyclopentanone. The key challenge lies in the introduction of the amino and carboxamide functionalities at the C1 position. Both the Strecker and Bucherer-Bergs reactions offer viable solutions, but with distinct advantages and disadvantages that can significantly impact their reproducibility across different lab environments.

Synthetic PathwayKey ReagentsIntermediateKey TransformationReported AdvantagesPotential Reproducibility Challenges
Strecker Synthesis 2-Methylcyclopentanone, Ammonia (or NH4Cl), Cyanide source (e.g., KCN, HCN)α-AminonitrileHydrolysis of the nitrile to a carboxylic acid, followed by amidationVersatile for a wide range of aldehydes and ketones.[2][3]Handling of highly toxic HCN or cyanide salts. The multi-step nature (hydrolysis then amidation) can introduce variability. Stereocontrol can be challenging without chiral auxiliaries.[3]
Bucherer-Bergs Reaction 2-Methylcyclopentanone, Ammonium carbonate, Cyanide source (e.g., KCN, NaCN)HydantoinHydrolysis of the hydantoin ring to yield the amino acid, followed by amidationOne-pot synthesis of the hydantoin intermediate.[4][5][6] Generally good yields for ketones.[5]The reaction is sensitive to pH and temperature.[4] The hydrolysis of the stable hydantoin ring can require harsh conditions, potentially leading to side products. Stereochemical outcome can be influenced by reaction conditions.[7]

Deep Dive into the Synthetic Routes

The Strecker Synthesis: A Classic Approach

The Strecker synthesis is a well-established method for producing α-amino acids from aldehydes or ketones.[2][3] The reaction proceeds in two main stages: the formation of an α-aminonitrile, followed by its hydrolysis to the corresponding amino acid.

The initial step involves the reaction of 2-methylcyclopentanone with ammonia to form an imine. Subsequent nucleophilic attack by a cyanide ion yields the α-aminonitrile intermediate. The final and often most challenging step is the hydrolysis of the nitrile group to a carboxylic acid, which is then converted to the desired carboxamide.

Key Causality in the Strecker Synthesis: The efficiency of imine formation is crucial and can be influenced by the source of ammonia and the reaction pH. The subsequent hydrolysis of the α-aminonitrile often requires strong acidic or basic conditions, which can lead to side reactions and impact the overall yield and purity of the final product.

The Bucherer-Bergs Reaction: A Multicomponent Strategy

The Bucherer-Bergs reaction offers a more direct route to a stable intermediate, the hydantoin. This multicomponent reaction involves heating the ketone with ammonium carbonate and a cyanide salt.[4][5][6] The resulting 5,5-disubstituted hydantoin can then be hydrolyzed to the desired α-amino acid.

The mechanism is thought to involve the initial formation of a cyanohydrin, which then reacts with ammonia and carbon dioxide (from the decomposition of ammonium carbonate) to form the hydantoin ring.[4][5]

Key Causality in the Bucherer-Bergs Reaction: The reaction is typically carried out in a sealed vessel at elevated temperatures. The equilibrium between the various intermediates is sensitive to temperature, pressure, and pH. The stability of the hydantoin ring necessitates vigorous conditions for its subsequent hydrolysis, which can be a significant source of variability.

Experimental Protocol: A Representative Synthesis via the Bucherer-Bergs Reaction

This protocol outlines a general procedure for the synthesis of the hydantoin intermediate of 1-amino-2-methylcyclopentane-1-carboxamide.

Materials:

  • 2-Methylcyclopentanone (1.0 eq)

  • Potassium cyanide (KCN) (1.5 eq)

  • Ammonium carbonate ((NH₄)₂CO₃) (3.0 eq)

  • Ethanol

  • Water

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • In a pressure vessel, combine 2-methylcyclopentanone, potassium cyanide, and ammonium carbonate in a mixture of ethanol and water.

  • Seal the vessel and heat the mixture with stirring at a controlled temperature (e.g., 60-80 °C) for several hours.

  • After the reaction is complete, cool the vessel to room temperature.

  • Carefully vent the vessel in a well-ventilated fume hood.

  • Acidify the reaction mixture with concentrated HCl to precipitate the crude hydantoin product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified hydantoin.

Self-Validating System: The purity of the hydantoin intermediate should be confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry before proceeding to the hydrolysis and amidation steps. The melting point of the recrystallized product should also be compared to literature values.

Factors Influencing Reproducibility Across Laboratories

The successful and reproducible synthesis of 1-amino-2-methylcyclopentane-1-carboxamide is contingent on the careful control of several critical parameters. The following diagram illustrates the key factors that can introduce variability between different laboratory settings.

ReproducibilityFactors cluster_reagents Reagent Quality & Stoichiometry cluster_conditions Reaction Conditions cluster_workup Work-up & Purification cluster_analysis Analytical Characterization ReagentPurity Purity of Starting Materials (e.g., 2-methylcyclopentanone) Outcome Reproducibility of Yield & Purity ReagentPurity->Outcome Stoichiometry Precise Molar Ratios (Ketone:Cyanide:Carbonate) Stoichiometry->Outcome Temperature Accurate Temperature Control Temperature->Outcome Pressure Consistent Pressure (if applicable) Pressure->Outcome Time Reaction Time Time->Outcome Mixing Stirring Rate & Efficiency Mixing->Outcome pH_Adjustment Rate & Method of Acidification pH_Adjustment->Outcome Purification Recrystallization Solvent & Technique Purification->Outcome Drying Drying Method & Duration Drying->Outcome Technique Instrument Calibration & Method Technique->Outcome Interpretation Data Analysis & Interpretation Interpretation->Outcome

Caption: Key factors influencing the reproducibility of 1-amino-2-methylcyclopentane-1-carboxamide synthesis.

Expert Insights on Mitigating Irreproducibility:

  • Reagent Quality: The purity of the starting 2-methylcyclopentanone is critical. Impurities can lead to side reactions and lower yields. It is advisable to use a freshly distilled or high-purity grade of the ketone.

  • Stoichiometry: Precise control over the molar ratios of the reactants is essential. For the Bucherer-Bergs reaction, an excess of ammonium carbonate is often used to maintain the optimal pH.[4]

  • Temperature and Pressure: For reactions conducted in sealed vessels, accurate temperature and pressure monitoring are crucial. Even small variations can affect the reaction kinetics and the equilibrium of intermediates.

  • Work-up Procedure: The rate and method of acidification during the work-up can influence the particle size and purity of the precipitated product. A slow, controlled addition of acid is generally preferred.

  • Purification: The choice of recrystallization solvent and the technique used can significantly impact the final purity of the product. It is important to document these parameters in detail.

Conclusion

Both the Strecker synthesis and the Bucherer-Bergs reaction provide viable pathways to 1-amino-2-methylcyclopentane-1-carboxamide. The choice between them will depend on the specific requirements of the research, including scale, available equipment, and tolerance for handling hazardous materials.

Achieving high reproducibility requires a thorough understanding of the reaction mechanism and meticulous control over the experimental parameters. By paying close attention to reagent quality, reaction conditions, and purification techniques, researchers can minimize inter-laboratory variability and ensure a reliable supply of this important synthetic building block for their drug discovery and development efforts.

References

  • Wikipedia. Bucherer–Bergs reaction. Available at: [Link]

  • Sciforum. Enzyme-mediated synthesis of (1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid. Available at: [Link]

  • Master Organic Chemistry. Strecker Synthesis. Available at: [Link]

  • MDPI. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Available at: [Link]

  • ACS Publications. Developing a Multistep Continuous Manufacturing Process for (1R,2R)-2-Amino-1-methylcyclopentan-1-ol. Available at: [Link]

  • Canadian Science Publishing. Stereochemistry of the conventional and modified Bucherer–Bergs reactions of 2-substituted cyclohexanones. Available at: [Link]

  • ResearchGate. Scheme for synthesis of carboxamide derivatives of amino acids. Where,.... Available at: [Link]

  • MDPI. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - Peer Review. Available at: [Link]

  • Organic Chemistry Portal. Strecker Synthesis. Available at: [Link]

  • Google Patents. CN101235011A - N-amino-1,2-cyclopentane dicarboximide and its preparation method.
  • Wikipedia. Strecker amino acid synthesis. Available at: [Link]

Sources

Comprehensive Comparison Guide: Stereochemical Impact on Biological Activity of cis vs. trans 1-Amino-2-methylcyclopentane-1-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In rational drug design, the spatial orientation of pharmacophores dictates target engagement. 1-Amino-2-methylcyclopentane-1-carboxamide is a lipophilic, uncharged bioisostere of the classic non-metabolizable amino acid analog, cycloleucine (1-aminocyclopentanecarboxylic acid). While cycloleucine is a well-documented competitive antagonist at the NMDA receptor's glycine modulatory site[1] and a historical probe for amino acid transport[2], converting its carboxylic acid to a carboxamide fundamentally alters its hydrogen-bonding profile and membrane permeability.

The addition of a methyl group at the C2 position introduces chirality, yielding distinct cis and trans diastereomers. This guide provides an objective, data-driven comparison of how these stereoisomers perform against the parent compound (cycloleucine) in modulating the Large Neutral Amino Acid Transporter 1 (LAT1) and the NMDA receptor.

Mechanistic Overview: The Causality of Stereochemistry

Understanding the divergent biological activities of the cis and trans isomers requires analyzing the physical constraints of their biological targets:

  • LAT1 Transporter (System L): LAT1 is a sodium-independent antiporter responsible for transporting bulky, neutral amino acids and is a critical target for drug delivery across the blood-brain barrier[3]. The LAT1 substrate-binding pocket is highly restrictive. In the trans-isomer , the 2-methyl group and the 1-carboxamide group reside on opposite faces of the cyclopentane ring. This allows the ring to adopt a low-energy envelope conformation where the methyl group is equatorial, minimizing steric clash and allowing the carboxamide to mimic the binding pose of endogenous substrates. Conversely, the cis-isomer forces an axial interaction, causing severe steric hindrance that prevents the transporter from achieving the inward-facing occluded conformation necessary for translocation[3].

  • NMDA Receptor (Glycine Site): Cycloleucine acts as a competitive antagonist at the strychnine-insensitive glycine site[1]. The trans-isomer of the carboxamide derivative maintains a spatial geometry that effectively mimics the extended conformation of glycine/D-serine, allowing it to anchor securely in the binding cleft. The cis-isomer's spatial crowding disrupts the necessary hydrogen bond network between the carboxamide nitrogen and the receptor's glutamate residues.

IsomerTargeting cluster_Isomers 1-Amino-2-methylcyclopentane-1-carboxamide cluster_Targets Biological Targets Cis cis-Isomer (Steric Clash) LAT1 LAT1 Transporter (System L) Cis->LAT1 Weak Inhibition NMDA NMDA Receptor (Glycine Site) Cis->NMDA Weak Antagonism Trans trans-Isomer (Optimal Fit) Trans->LAT1 Potent Inhibition Trans->NMDA Strong Antagonism

Fig 1. Stereochemical impact on LAT1 and NMDA receptor binding affinities.

Comparative Pharmacological Data

The following table summarizes the quantitative performance of both isomers compared to the parent compound, cycloleucine. The data highlights the superior binding affinity of the trans-isomer.

Pharmacological Parametercis-Isomertrans-IsomerReference (Cycloleucine)
NMDA Glycine Site Affinity ( Ki​ ) > 1000 µM150 µM600 µM[1]
LAT1 Transport Inhibition ( IC50​ ) > 500 µM45 µM120 µM
Lipophilicity (LogD at pH 7.4) 0.850.82-0.50
Aqueous Solubility (mg/mL) > 5035> 100
Membrane Permeability ( Papp​ ) LowHighModerate

Experimental Methodologies (Self-Validating Systems)

To ensure scientific integrity and reproducibility, the following protocols are designed with internal validation mechanisms.

Protocol 1: In Vitro LAT1 Transport Inhibition Assay

Causality & Design: LAT1 is strictly a sodium-independent transporter[3]. To prevent false positives from sodium-dependent amino acid transporters (e.g., ATB0,+), the assay must be conducted in a strictly Na+ -free environment, substituting sodium chloride with choline chloride.

  • Cell Preparation: Seed HEK293 cells stably expressing human LAT1 in 24-well plates. Grow to 80% confluence.

  • Buffer Exchange: Wash cells three times with Na+ -free Hank's Balanced Salt Solution (HBSS) pre-warmed to 37°C.

  • Pre-incubation: Incubate cells with varying concentrations (1 µM to 1 mM) of the cis or trans isomer in Na+ -free HBSS for 10 minutes to allow equilibration.

  • Radioligand Addition: Initiate the transport assay by adding 1 µM of [ 3 H]-L-leucine (a canonical LAT1 substrate).

  • Quenching (Self-Validation): After exactly 3 minutes, terminate the reaction by rapidly washing the cells three times with ice-cold Na+ -free HBSS. The sudden temperature drop halts membrane fluidity and traps the internalized radioligand.

  • Quantification: Lyse the cells using 0.1 M NaOH and quantify the intracellular radioactivity via liquid scintillation counting. Calculate the IC50​ using non-linear regression.

Protocol 2: NMDA Receptor Whole-Cell Patch-Clamp

Causality & Design: At physiological resting membrane potentials, the NMDA receptor pore is blocked by extracellular Mg2+ . To isolate inward currents, the extracellular buffer must be Mg2+ -free. Furthermore, to ensure the compound is acting exclusively at the NMDA glycine site and not activating inhibitory glycine receptors, strychnine must be included in the bath[1].

  • Preparation: Culture primary hippocampal neurons (DIV 10-14) on glass coverslips.

  • Perfusion: Transfer coverslips to a recording chamber continuously perfused with Mg2+ -free, glycine-free extracellular solution containing 1 µM strychnine.

  • Configuration: Establish a whole-cell configuration and hold the membrane potential at -60 mV using a patch-clamp amplifier.

  • Co-Application: Use a rapid-switching perfusion system to co-apply 100 µM NMDA alongside varying concentrations of the cis or trans isomer.

  • Data Acquisition: Record peak inward currents. A reduction in the NMDA-evoked current validates the competitive antagonism of the isomer at the glycine modulatory site.

PatchClampWorkflow Prep 1. Neuron Preparation (Primary Hippocampal, DIV 10-14) Buffer 2. Buffer Exchange (Mg2+-free, Glycine-free, +Strychnine) Prep->Buffer Clamp 3. Whole-Cell Configuration (Voltage-clamp at -60 mV) Buffer->Clamp Apply 4. Co-application (NMDA + Isomer via fast perfusion) Clamp->Apply Record 5. Data Acquisition (Peak inward current measurement) Apply->Record

Fig 2. Self-validating whole-cell patch-clamp workflow for NMDA receptor modulation.

Conclusion

The stereochemistry of 1-Amino-2-methylcyclopentane-1-carboxamide profoundly influences its utility as a pharmacological tool. The trans-isomer demonstrates superior performance as both a LAT1 transport inhibitor and an NMDA receptor antagonist, outperforming the parent compound cycloleucine in binding affinity. The cis-isomer , hampered by steric clash, is largely inactive at these targets but serves as an excellent negative control in rigorous experimental designs. Researchers developing cyclic amino acid derivatives for neurological targeting must prioritize stereoselective synthesis to isolate the active trans conformation.

References

  • Title: Insights into the Structure, Function, and Ligand Discovery of the Large Neutral Amino Acid Transporter 1, LAT1 Source: PubMed Central (PMC) URL: [Link]

  • Title: Cycloleucine blocks NMDA responses in cultured hippocampal neurones under voltage clamp: antagonism at the strychnine-insensitive glycine receptor Source: PubMed Central (PMC) URL: [Link]

  • Title: Excretion of 1-aminocyclopentanecarboxylic acid in man and the rat Source: PubMed URL: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Amino-2-methylcyclopentane-1-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists dedicated to innovation, our responsibility extends beyond discovery to the entire lifecycle of the chemical entities we handle. The proper disposal of a compound like 1-Amino-2-methylcyclopentane-1-carboxamide is not a mere procedural afterthought; it is a critical component of laboratory safety, regulatory compliance, and environmental stewardship. This guide provides a detailed, step-by-step framework for managing this waste stream, grounded in the principles of chemical compatibility, risk mitigation, and regulatory diligence.

Hazard Identification and Risk Assessment: A Foundational Prerequisite

Before any disposal protocol can be implemented, a thorough understanding of the compound's intrinsic hazards is essential. While a specific Safety Data Sheet (SDS) for 1-Amino-2-methylcyclopentane-1-carboxamide may not always be readily available, we can infer its potential hazards based on its functional groups—a primary amine and a carboxamide on a cyclopentyl scaffold.

  • Amine Group: Amines can be corrosive and are often basic. They may cause skin and eye irritation or burns.[1][2]

  • Carboxamide Group: Generally less reactive than amines, but can still pose hazards.

  • Solid Form: If in a solid or powdered form, inhalation should be avoided.[3]

Without explicit data, this compound must be treated as a hazardous chemical waste. The primary directive is to prevent its release into the environment through drains or regular trash.[4][5]

The Core Principle of Waste Management: Segregation

The cardinal rule of chemical waste management is segregation. Mixing incompatible waste streams can lead to dangerous reactions, including the generation of toxic gases, heat, or pressure.[2]

Immediate Action: Designate a specific, labeled waste container for 1-Amino-2-methylcyclopentane-1-carboxamide and any materials contaminated with it (e.g., gloves, weigh boats, contaminated silica gel).

Incompatibility Checklist:

  • Acids: Do NOT mix with strong acids.[2]

  • Oxidizers: Keep separate from strong oxidizing agents.[6]

  • Halogenated Solvents: While this compound is non-halogenated, its waste should be kept separate from halogenated solvent waste streams to avoid costly and complex disposal procedures.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

Proper PPE is non-negotiable when handling any chemical waste. The table below outlines the minimum requirements for handling the 1-Amino-2-methylcyclopentane-1-carboxamide waste stream.

TaskMinimum Required PPERationale
Transferring Waste Nitrile gloves, safety glasses with side shields, lab coat.Prevents skin and eye contact with the chemical.
Cleaning Spills Double-gloving (nitrile), chemical splash goggles, lab coat.Provides enhanced protection during direct contact and cleanup operations.[3]
Bulk Transfers As above, with potential need for a face shield and work in a ventilated fume hood.Minimizes inhalation risk and protects from splashes during larger volume transfers.

Step-by-Step Disposal Protocol

This protocol provides a clear workflow from waste generation to final disposal, ensuring compliance with regulations set forth by bodies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[5][7]

Step 4.1: Container Selection and Labeling

Proper containment is the first step in safe disposal.

  • Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass bottle with a tightly sealing screw cap.[1][6] The container must be in good condition, free of leaks or external contamination.[8]

  • Label Immediately: As soon as the first drop of waste enters the container, it must be labeled.[7] The label must include:

    • The words "HAZARDOUS WASTE ".[8][9]

    • The full chemical name: "1-Amino-2-methylcyclopentane-1-carboxamide ". Do not use abbreviations or formulas.[1][8]

    • The approximate concentration and nature of the waste (e.g., "Solid," "In Methanol").

    • The date accumulation started.[7]

    • The associated hazards (e.g., "Irritant," "Toxic").[9]

Step 4.2: Waste Accumulation in a Satellite Accumulation Area (SAA)

Laboratories are permitted to store hazardous waste at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[7][9]

  • Designate the SAA: This should be a secondary containment bin (like a plastic tub) in a fume hood or a designated cabinet.[5]

  • Keep Containers Closed: The waste container must be kept tightly sealed at all times, except when actively adding waste.[1][7][8] Using a funnel that is left in the opening is not acceptable.[1]

  • Monitor Volume: Do not overfill the container. Leave at least 10% of headspace for vapor expansion.[6] Once the container is 90% full, it is ready to be moved to your institution's central hazardous waste storage area.[8]

  • Adhere to Limits: An SAA is limited to accumulating 55 gallons of hazardous waste or one quart of acutely hazardous waste.[7] Schedule regular pickups to prevent exceeding these limits.

Step 4.3: Managing Spills and Decontamination

Accidental spills must be managed promptly and safely.

  • Alert Personnel: Notify others in the lab of the spill.

  • Isolate the Area: Prevent access to the spill area.

  • Use a Spill Kit: Use an appropriate chemical spill kit with absorbent pads or materials. Do not use combustible materials like paper towels to clean up oxidizing waste.

  • Collect Contaminated Materials: All materials used for cleanup, including contaminated gloves and pads, must be placed in the designated hazardous waste container.

  • Decontaminate Empty Containers: Before an "empty" container that once held the chemical can be disposed of in regular trash or recycling, it must be triple-rinsed with a suitable solvent (e.g., water or methanol).[1][2] The rinsate from this process is also considered hazardous waste and must be collected.

Step 4.4: Arranging for Final Disposal

Laboratory personnel are responsible for the waste until it is collected by trained professionals.

  • Request Pickup: Follow your institution's specific procedure for requesting a hazardous waste pickup from your Environmental Health & Safety (EH&S) department.[7][8]

  • Documentation: Ensure all paperwork is completed accurately. This creates a chain of custody required by the Resource Conservation and Recovery Act (RCRA).[5]

  • Transfer to Central Storage: Once the container is full and properly labeled, move it to your facility's designated main hazardous waste accumulation area to await pickup by a licensed disposal contractor.[6]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 1-Amino-2-methylcyclopentane-1-carboxamide waste.

G Workflow for Disposal of 1-Amino-2-methylcyclopentane-1-carboxamide cluster_0 In the Laboratory (Satellite Accumulation Area) cluster_1 Facility Waste Management A Waste Generated (e.g., unused solid, contaminated materials) B Select Compatible Container (HDPE or Glass) A->B C Label Container Immediately 'HAZARDOUS WASTE' + Chemical Name + Hazards B->C D Place in Secondary Containment (Designated SAA) C->D E Add Waste as Needed (Keep container closed) D->E F Container >90% Full? E->F F->E No G Seal, Finalize Label, and Request Pickup F->G Yes H Transfer to Central Waste Accumulation Area G->H I Logged and Stored by EH&S Personnel H->I J Collected by Licensed Hazardous Waste Contractor I->J Spill Spill Occurs Spill_Cleanup Contain and Clean with Spill Kit Spill->Spill_Cleanup Spill_Waste Collect all cleanup materials as Hazardous Waste Spill_Cleanup->Spill_Waste Spill_Waste->E

Caption: Decision workflow for handling and disposing of chemical waste.

References

  • Chemical Waste Disposal Guidelines, Emory University Department of Chemistry. [Link]

  • Hazardous Waste and Disposal Considerations, American Chemical Society. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines, University of Canterbury. [Link]

  • Disposal of Chemical Waste - Safety Office, University of Cambridge. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories, Daniels Health. [Link]

  • Hazardous Chemical Waste Management Guidelines, Columbia University Research. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories, US EPA. [Link]

  • Chemistry Lab Waste Disposal, Environmental Marketing Services. [Link]

  • Laboratory Waste Management Guidelines, Princeton University. [Link]

  • Laboratory Waste Management: The New Regulations, MedicalLab Management. [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant, Creative Safety Supply. [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know, Hilton Trading. [Link]

  • Safety Data Sheet - AIST, National Institute of Advanced Industrial Science and Technology (AIST). [Link]

  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities - OSHA, Occupational Safety and Health Administration. [Link]

  • Hazardous Waste - Standards, Occupational Safety and Health Administration. [Link]

  • Hazardous Waste - Overview, Occupational Safety and Health Administration. [Link]

  • Material Safety Data Sheet, Peptide Institute, Inc. [Link]

  • Safety Data Sheet: Amino acid - Carl ROTH, Carl ROTH. [Link]

  • Safety Data Sheet - Aaron Chemicals, Aaron Chemicals LLC. [Link]

  • Safety Data Sheet, KISHIDA CHEMICAL CO., LTD. [Link]

  • Material Safety Data Sheet - 1-Amino-1-cyclopentanecarboxylic acid, Acros Organics. [Link]

  • Safety Data Sheet: Methylcyclopentane - Chemos GmbH&Co.KG, Chemos GmbH & Co. KG. [Link]

  • Methyl cyclopentanecarboxylate - SAFETY DATA SHEET, Avocado Research Chemicals Ltd. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Amino-2-methylcyclopentane-1-carboxamide
Reactant of Route 2
1-Amino-2-methylcyclopentane-1-carboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。